Aluminium-nickel
Description
Structure
2D Structure
Properties
CAS No. |
12003-78-0 |
|---|---|
Molecular Formula |
AlH3Ni |
Molecular Weight |
88.699 g/mol |
IUPAC Name |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI Key |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES |
[Al].[Ni] |
Canonical SMILES |
[AlH3].[Ni] |
Other CAS No. |
12003-78-0 12704-83-5 |
physical_description |
DryPowde |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthesis and Processing Methodologies for Aluminium Nickel Compounds
Powder Metallurgy Approaches
Powder metallurgy offers versatile routes to fabricate Al-Ni compounds with tailored microstructures and properties, often enabling the formation of non-equilibrium and nanocrystalline phases.
Mechanical Alloying and Mechanochemical Synthesis Mechanisms
Mechanical alloying (MA) is a solid-state powder processing technique that utilizes high-energy ball milling to produce a variety of equilibrium and non-equilibrium alloy phases. durham.ac.uk The process involves repeated welding, fracturing, and rewelding of powder particles, leading to atomic-level mixing. durham.ac.ukmadridge.org In the Al-Ni system, MA is employed to synthesize nanocrystalline nickel aluminides and supersaturated solid solutions. researchgate.net
The synthesis of nickel aluminides through MA can proceed via a direct, rapid exothermic solid-state reaction. researchgate.net For compositions between 40-61 atomic % Ni, the B2 (NiAl) phase is typically formed. researchgate.net In the nickel-rich range of 65-85 atomic % Ni, a nanocrystalline supersaturated solid solution of aluminum in nickel, Ni(Al), is produced. researchgate.net Mechanochemical synthesis, a related process, can also be used. For instance, grinding an equiatomic mixture of Cr, Fe, Co, Ni, Al, and Ti has been shown to form an ordered B2 phase (NiAl) in the early stages of milling. researchgate.net
The final grain size of the material is a critical outcome of the MA process, typically ranging from 5 to 50 nm, depending on the material and processing parameters. madridge.org This nanocrystalline structure is a key factor contributing to the unique properties of the synthesized materials.
Table 1: Phases Formed by Mechanical Alloying of Ni-Al Powders
| Ni Content (at. %) | Predominant Phase Formed | Reference |
|---|---|---|
| 40-61 | B2 (NiAl) | researchgate.net |
| 62.5 | Nanocrystalline phase (possibly L1₀) | researchgate.net |
Self-Propagating High-Temperature Synthesis (SHS) and Combustion Synthesis Routes
Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process that utilizes the heat generated by an exothermic reaction between the constituent powders to synthesize compounds. journaldephysique.orgresearchgate.net In the Ni-Al system, the reaction is highly exothermic, making it well-suited for SHS. journaldephysique.orgnih.gov This method can be used to produce intermetallic compounds like NiAl "in situ". journaldephysique.org
The process is typically initiated by a localized heat impulse, which can be provided by various sources, including concentrated solar energy. journaldephysique.org Once initiated, a combustion wave propagates through the reactant mixture, converting it into the desired product. researchgate.netkaznu.kz Key process parameters that influence the final product include the pre-heating temperature of the initial powder mixture, heating rate, and the morphology of the starting powders. researchgate.netscientific.net Increasing the initial heating temperature has been shown to increase the synthesis speed and decrease the oxide content in the final product. scientific.net
SHS can be combined with other techniques, such as mechanical activation, to further refine the microstructure. Mechanically activated SHS can produce nanocrystalline NiAl. journaldephysique.org This approach is also used for creating coatings; the heat from the exothermic reaction can result in a reaction multilayer that bonds to a substrate. researchgate.net
Table 2: Influence of Pre-heating Temperature on SHS of NiAl
| Parameter | Observation | Reference |
|---|---|---|
| Increasing Pre-heating Temperature | Increases synthesis speed | scientific.net |
| Increasing Pre-heating Temperature | Decreases oxide content in the product | scientific.net |
Spark Plasma Sintering and Pressure-Assisted Consolidation Techniques
Spark Plasma Sintering (SPS) is a pressure-assisted consolidation technique that uses pulsed direct current to rapidly heat and sinter powders. This method allows for sintering at relatively low temperatures and for short durations, which helps to limit grain growth and produce dense materials. researchgate.net
In the context of Al-Ni compounds, SPS is effective for the simultaneous reaction and densification of nanoscale nickel and aluminum powder mixtures. scientific.net For instance, mechanically activated mixtures of nickel and aluminum nanopowders have been consolidated by SPS to produce Ni₃Al with a relative density of approximately 95% and high microhardness (6540 MPa). scientific.net The process can also be used to create metal-intermetallic layered (MIL) composites. By sintering alternating foils of Ni and Al, composites with layers of Ni and various nickel aluminides (NiAl, Ni₃Al) can be fabricated. chimicatechnoacta.ru The properties of these composites can be tailored by adjusting the sintering duration. chimicatechnoacta.ru For example, increasing the sintering time at 1100 °C from 0.5 minutes to 8 minutes for Ni-Al foil stacks resulted in an increase in tensile strength from 485 MPa to 610 MPa due to changes in the phase composition and solid solution hardening. chimicatechnoacta.ru
Table 3: Properties of Ni-Al Composites Fabricated by SPS
| Sintering Duration (at 1100 °C) | Resulting Phases | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| 0.5 min | Ni, stoichiometric and Ni-rich B2 NiAl, L1₀ martensite (B1171850) NiAl | 485 | chimicatechnoacta.ru |
| 3 min | Ni, more Ni-rich NiAl, martensite NiAl, Ni₃Al | 575 | chimicatechnoacta.ru |
Hot Isostatic Pressing and Extrusion Methods
Hot Isostatic Pressing (HIP) is a manufacturing process that applies high temperature and isostatic gas pressure to consolidate powders or densify cast components. bodycote.com This process is effective in eliminating internal porosity and achieving full density in materials. bodycote.comalcircle.com For Al-Ni systems, HIP can be used to react nickel and aluminum powders to form nickel aluminide in-situ while consolidating the material into a near-net shape component. google.com The process involves subjecting the powders within a mold to temperatures up to 2,000°C and pressures up to 200 MPa. alcircle.com
HIP is particularly advantageous for producing high-performance components with improved mechanical properties, such as fatigue life and ductility. alcircle.com It allows for the creation of components with fine-grained, homogeneous microstructures. bodycote.com The process can also be used to bond dissimilar materials, for example, creating a nickel aluminide surface layer on an aluminum component to improve its surface properties. google.com
Extrusion is another consolidation method often used for powder metallurgy materials. Powders can be consolidated into billets by extrusion or HIP, which are then sometimes subjected to further processing like forging. polito.it This route offers significant advantages, including minimal segregation and ease of grain-size control. polito.it
Liquid-Phase Processing Techniques
Liquid-phase processing involves melting the constituent elements before solidification. These techniques are crucial for controlling the microstructure of Al-Ni alloys from the molten state.
Rapid Solidification Processing and Melt Spinning for Microstructure Control
Rapid Solidification Processing (RSP) involves cooling molten metal at very high rates (10⁴–10⁸ K/s). scielo.org.mx This rapid cooling can lead to significant microstructural refinement, the extension of solid solubility limits, and the formation of metastable phases. scielo.org.mxnasa.gov
In Al-Ni alloys, RSP, often achieved through techniques like melt spinning, transforms the microstructure. For example, in Al-Al₃Ni alloys, RSP can change the eutectic morphology from acicular (in the as-cast condition) to globular. scielo.org.mx Furthermore, rapid solidification can promote the formation of metastable intermetallic compounds, such as Al₉Ni₂. scielo.org.mx These fine, dispersed metastable particles act as reinforcements within the aluminum matrix, significantly increasing the hardness of the alloy. scielo.org.mx The degree of microstructural refinement and the phases formed are dependent on the cooling rate, which in melt spinning can be controlled by the wheel speed. scielo.org.mxtandfonline.com
Impulse atomization is another RSP technique used to produce Al-Ni powders. The resulting phase fractions (e.g., Al₃Ni₂, Al₃Ni, and Al) are influenced by the cooling rate, which is in turn affected by the powder particle size. tandfonline.com
Table 4: Effect of Rapid Solidification on Al-Ni Alloy Hardness
| Alloy Composition | Condition | Vickers Hardness (VHN) | Reference |
|---|---|---|---|
| Hypoeutectic | As-cast | ~90 | scielo.org.mx |
| Hypereutectic | As-cast | 79 | scielo.org.mx |
Directional Solidification and Crystal Growth Methods
Directional solidification (DS) techniques are pivotal in producing Al-Ni compounds with aligned microstructures, and in some cases, single crystals, which exhibit superior mechanical properties at high temperatures compared to their polycrystalline counterparts.
The Bridgman method is a widely used DS technique for growing single crystals of Ni-Al alloys. mdpi.com In this process, a polycrystalline charge is melted in a crucible which is then slowly lowered through a temperature gradient. Solidification begins at the cooler end, and by controlling the withdrawal rate, a single crystal can be grown. For instance, directionally solidified Ni-Al-Mo based alloys prepared using the Bridgman method can exhibit a promising composite structure. mdpi.com The process parameters, such as the mold withdrawal rate (e.g., 6–8 mm/min), are critical in determining the final microstructure and properties. sci-hub.se
The Czochralski method is another technique capable of producing single crystals of intermetallic compounds, including those in the Al-Ni system. icm.edu.plresearchgate.netbibliotekanauki.plconcytec.gob.pe This method involves pulling a seed crystal from a melt of the congruently melting compound. A modified Czochralski method, using a levitated melt in a protective argon atmosphere, has been successfully employed to grow single crystals of reactive intermetallics. icm.edu.plresearchgate.net Key process parameters include the pulling velocity, which can be as low as 0.1 mm/min to ensure high-quality crystal growth. icm.edu.pl
The floating-zone (FZ) method is a crucible-less technique that is particularly advantageous for preventing contamination, which is crucial for high-purity materials. mdpi.com This method has been used to grow single crystals of Ni-Al γ/γ′ two-phase alloys and Co-Ni-Al ferromagnetic shape memory alloys. researchgate.netscispace.com In the FZ process, a narrow molten zone is moved along a polycrystalline rod, leaving a single crystal in its wake.
Table 1: Comparison of Directional Solidification and Crystal Growth Methods for Al-Ni Compounds
| Method | Principle | Key Process Parameters | Advantages | Typical Al-Ni Compounds |
| Bridgman | Controlled solidification in a vertical furnace with a temperature gradient. | Withdrawal rate (e.g., 6-8 mm/min), temperature gradient. | Good for large crystals, relatively simple setup. | Ni-Al-Mo alloys, Ni3Al. mdpi.comsci-hub.se |
| Czochralski | Pulling a crystal from a melt. | Pulling rate (e.g., 0.1 mm/min), rotation rate, temperature control. | High-quality, large single crystals. icm.edu.pl | Reactive intermetallics, Ga3Ni2. icm.edu.plconcytec.gob.pe |
| Floating-Zone | A molten zone is passed along a material rod without a crucible. | Travel rate, power input, gas atmosphere. | High purity, crucible-free. mdpi.com | Ni-Al γ/γ′ alloys, Co-Ni-Al alloys. researchgate.netscispace.com |
Vacuum Arc Remelting and Advanced Casting Methodologies
Vacuum Arc Remelting (VAR) is a secondary melting process used to improve the cleanliness and homogeneity of Al-Ni alloys. It involves remelting a consumable electrode (the primary melted alloy) under vacuum using an electric arc. This process helps to remove dissolved gases and reduce the content of non-metallic inclusions, resulting in a more refined and uniform ingot structure.
Advanced casting techniques are essential for producing near-net-shape components from Ni-Al alloys, which are often difficult to machine. sci-hub.se
Investment casting is used for producing complex shapes, such as turbocharger wheels. sci-hub.se The process involves creating a wax pattern, coating it with a ceramic shell, melting out the wax, and then pouring the molten alloy into the ceramic mold.
Centrifugal casting is an economical method for producing thin-walled, symmetrical components like radiant burner tubes and furnace rolls. sci-hub.seicaa-conference.net The molten metal is poured into a rotating mold, and the centrifugal force distributes the metal evenly, resulting in a dense casting with a fine-grained structure. sci-hub.se
The Exo-Melt™ process was developed to leverage the exothermic reaction between nickel and aluminum, which reduces energy and time costs by about 50%. mdpi.comenergy.gov This process has been successfully transferred to commercial foundries for melting large heats of Ni3Al-based alloys. sci-hub.seosti.gov
Sand casting is a common method for producing large and complex Ni3Al-based alloy components, with finished parts weighing from under 50 to 200 kg. sci-hub.se
Diffusion-Based Fabrication Strategies
Diffusion-based methods are primarily used to create protective surface layers on nickel-based components, enhancing their resistance to high-temperature oxidation and corrosion.
Transient Liquid Phase Bonding (TLPB) is a joining technique used to create high-integrity bonds between components. The process involves placing a thin interlayer material (often with a lower melting point) between the surfaces to be joined. When heated, the interlayer melts and fills the gap. Subsequent isothermal holding allows for the diffusion of the melting point depressant from the liquid into the base material, causing the liquid to solidify isothermally. The kinetics of this process are governed by solid-state diffusion, and with sufficient time, the joint composition can become nearly identical to the base material. This technique is crucial for repairing and fabricating complex components from nickel-based superalloys.
Surface aluminizing is a process that enriches the surface of a material with aluminum to form a protective nickel aluminide layer. upm.es This layer, upon exposure to high temperatures, forms a stable and adherent alumina (B75360) (Al2O3) scale that protects the underlying substrate from oxidation and corrosion. mdpi.compolimi.it
The primary mechanisms of diffusion coating formation are categorized based on the activity of the aluminum in the coating environment:
High-Activity, Low-Temperature (Inward Diffusion): In this process, aluminum is the dominant diffusing species, moving from the coating pack or vapor into the substrate. upm.es This typically results in the formation of an aluminum-rich phase like Ni2Al3.
Low-Activity, High-Temperature (Outward Diffusion): Here, nickel diffuses outward from the substrate to react with the available aluminum at the surface. upm.es This leads to the formation of a nickel-rich β-NiAl layer. mdpi.com
Common aluminizing techniques include:
Pack Cementation: This is a widely used and economical chemical vapor deposition process. upm.espan.plampp.org The component is placed in a retort and surrounded by a powder mixture containing an aluminum source (donor), a halide activator (e.g., NH4F, AlF3), and an inert filler (e.g., Al2O3). upm.esgoogle.com Upon heating, the activator forms volatile aluminum halides that transport aluminum to the component's surface. google.com
Chemical Vapor Deposition (CVD): CVD is a more advanced technique that offers precise control over coating thickness and composition. metu.edu.trlinde-amt.commetu.edu.tr Gaseous precursors are introduced into a reaction chamber where they decompose and deposit a thin film of aluminum onto the substrate, which then diffuses to form the aluminide layer. ionbond.com
Table 2: Parameters for Pack Cementation Aluminizing
| Parameter | Typical Range/Value | Influence on Coating |
| Temperature | 900 - 1100 °C | Affects diffusion rates and phase formation. upm.esionbond.com |
| Time | 4 - 20 hours | Determines the thickness of the diffusion coating. polimi.itmdpi.com |
| Activator | NH4F, NaF, AlF3 | Influences the aluminum activity and transport mechanism. upm.esgoogle.com |
| Al Source | Pure Al, Al alloys (e.g., FeAl40) | Determines the activity of aluminum in the pack. mdpi.com |
Chemical and Electro-Chemical Synthesis Routes
Besides high-temperature metallurgical processes, chemical and electrochemical methods offer alternative pathways to synthesize Al-Ni compounds, often at lower temperatures and with the potential for producing nanocrystalline or amorphous structures.
Chemical Synthesis: This includes methods like the reduction of metal salts. For example, fine particles of nickel aluminides have been synthesized by reducing mixtures of AlCl3 and NiCl2 vapors with hydrogen. cambridge.org Another approach is low-temperature chemical alloying, where AlCl3 vapor acts as an activator to facilitate the diffusion of aluminum into nickel particles at temperatures below aluminum's melting point. researchgate.net Aluminum-nickel catalysts, often in powder form, are synthesized for various chemical reactions, including hydrogenation and reforming. samaterials.comsigmaaldrich.com
Reaction Synthesis / Self-Propagating High-Temperature Synthesis (SHS): This method utilizes the highly exothermic reaction between nickel and aluminum powders. mdpi.comcapes.gov.br A compacted mixture of the powders is ignited, and a combustion wave propagates through the material, converting the reactants into the desired intermetallic compound. capes.gov.br
Electrochemical Synthesis: This route involves the deposition of Al-Ni alloys from a solution or molten salt containing ions of both metals. By controlling the electrolyte composition, temperature, and electrochemical parameters (e.g., current density, potential), the composition and structure of the deposited alloy can be tailored. This method is particularly useful for producing coatings and thin films.
Organometallic Precursor Routes and Chemical Reduction Methods
Organometallic precursor routes and chemical reduction methods offer a versatile "bottom-up" approach to synthesizing Al-Ni compounds, often in the form of fine powders or nanoparticles. These wet-chemical techniques provide excellent control over the composition and homogeneity of the final product by mixing precursors at the molecular level.
The synthesis generally involves the co-reduction of nickel and aluminum organometallic or salt precursors in a suitable solvent. The choice of precursors, reducing agent, and reaction conditions dictates the phase and characteristics of the resulting nickel aluminide. For instance, intermetallic Ni-Al nanoparticles can be synthesized via a co-reduction approach using organometallic precursors in a non-aqueous solution. jst.go.jpmdpi.com One study demonstrated the successful synthesis of NiAl nanoparticles by using nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and aluminum trichloride (B1173362) (AlCl₃) as precursors in a tetrahydrofuran (B95107) (THF) solvent. jst.go.jp The reduction of these precursors at room temperature under an inert atmosphere yields fine, air-stable nanoparticles. jst.go.jpmdpi.com
Another approach involves the co-hydrogenolysis of organometallic compounds. For example, β-NiAl nanoparticles have been prepared by the reaction of [Ni(cod)₂] (cod = 1,5-cyclooctadiene) with [(AlCp)₄] (Cp = 1,2,3,4,5-pentamethylcyclopentadienyl) in a mesitylene (B46885) solution under hydrogen pressure at 150 °C. mdpi.com This method produces stable colloidal solutions of the intermetallic phase. mdpi.com
Chemical reduction can also be performed in the vapor phase. Fine powders of various nickel aluminides, including NiAl, NiAl₃, and Ni₂Al₃, have been synthesized by the vapor-phase reduction of mixed nickel chloride (NiCl₂) and aluminum trichloride (AlCl₃) vapors with magnesium vapor. pku.edu.cn Similarly, hydrogen has been used as a reducing agent for the same chloride precursors, which can yield fine, though often agglomerated, particles of Ni₃Al, NiAl, and NiAl₃. usf.edu The stoichiometry of the final product in these vapor-phase methods is highly sensitive to the partial pressure ratios of the reactants. pku.edu.cnusf.edu
Aluminothermic reduction is another prominent chemical reduction method, particularly for producing bulk alloys. This process typically involves the reduction of nickel oxide (NiO) with aluminum powder. The reaction (3NiO + 2Al → 3Ni + Al₂O₃) is highly exothermic, with temperatures potentially reaching 2500 °C, which is well above the melting point of NiAl (1638 °C). technologypublisher.comysxbcn.com This promotes the formation of the intermetallic compound. technologypublisher.com The process starts actively after aluminum melts (660 °C) and proceeds heterogeneously between 750–900 °C. technologypublisher.com
Below is a table summarizing various research findings on these synthesis methods.
| Ni Precursor | Al Precursor | Reducing Agent | Solvent/Medium | Key Conditions | Resulting Compound(s) | Reference(s) |
| Nickel(II) acetylacetonate (Ni(acac)₂) | Aluminum trichloride (AlCl₃) | Sodium naphthalide | Tetrahydrofuran (THF) | Room temperature, Ar atmosphere | NiAl nanoparticles (up to 10 at.% Al) | jst.go.jpmdpi.com |
| [Ni(cod)₂] | [(AlCp*)₄] | Hydrogen (H₂) | Mesitylene | 150 °C, 3 bar H₂ pressure | Colloidal β-NiAl nanoparticles | mdpi.com |
| Nickel chloride (NiCl₂) | Aluminum trichloride (AlCl₃) | Magnesium (Mg) vapor | Vapor Phase | Varied partial pressure ratios | NiAl, NiAl₃, Ni₂Al₃ fine powders | pku.edu.cn |
| Nickel chloride (NiCl₂) | Aluminum trichloride (AlCl₃) | Hydrogen (H₂) | Vapor Phase | 1050 °C | Ni₃Al, NiAl, NiAl₃ fine particles | usf.edu |
| Nickel oxide (NiO) | Aluminum (Al) | (Aluminothermic) | Solid State/Melt | Exothermic reaction, temps >1638 °C | NiAl | technologypublisher.comysxbcn.com |
| Nickel chloride (NiCl₂) | Aluminum chloride (AlCl₃) | Ammonium benzoate, Hydrazinium monochloride | Aqueous solution | Heat treatment >1300 °C | NiAl, Ni₃Al fine powders | osti.gov |
Electrodeposition and Electrochemical Synthesis of Al-Ni Layers
Electrodeposition is a powerful and cost-effective technique for fabricating Al-Ni alloy coatings and multilayer structures. technologypublisher.com This method allows for precise control over the thickness, composition, and phase of the deposited layer. technologypublisher.com However, due to the large negative standard potential of aluminum, its electrodeposition from aqueous solutions is not feasible. mdpi.com Consequently, non-aqueous electrolytes, particularly ionic liquids (ILs), have become the primary medium for Al-Ni electrochemical synthesis. mdpi.commdpi.com
Room-temperature ionic liquids, such as those based on 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl) and aluminum chloride (AlCl₃), offer a wide electrochemical window, good conductivity, and low vapor pressure, making them ideal electrolytes. mdpi.comusf.edutechnologypublisher.com By dissolving a nickel source, typically nickel chloride (NiCl₂), into a Lewis basic AlCl₃-[EMIm]Cl electrolyte, it is possible to co-deposit aluminum and nickel onto a substrate. usf.edu The composition of the deposited Al-Ni alloy can be controlled by adjusting parameters such as the NiCl₂ concentration in the electrolyte and the applied deposition potential. jst.go.jpusf.edu Research has shown that increasing the NiCl₂ concentration leads to a higher nickel content in the deposited film, which can range from bright silver to dark grey in appearance. usf.edu
The mechanism of Ni-Al alloy formation can involve the underpotential deposition of aluminum onto the growing nickel deposit. pku.edu.cn The resulting electrodeposited Al-Ni alloys often exhibit a supersaturated face-centered cubic (fcc) crystalline structure. usf.edu Both constant potential and pulse potential methods have been successfully employed. usf.edu Pulse plating, in particular, offers enhanced control over the alloy's microstructure and composition. usf.edu
Another approach combines electrodeposition with a subsequent diffusion heat treatment. In this two-step process, a layer of aluminum is first electrodeposited onto a nickel substrate (or a nickel-plated substrate). osti.govaip.org The coated part is then subjected to a vacuum heat treatment, causing the aluminum and nickel to interdiffuse and form a nickel aluminide intermetallic layer. europa.eu This method is effective for creating protective coatings on components intended for high-temperature applications. aip.orgeuropa.eu
While ionic liquids are prevalent, other non-aqueous systems like dimethyl sulfone baths have also been explored. jst.go.jp Al-Ni alloys have been successfully electrodeposited from a molten electrolyte of dimethyl sulfone with AlCl₃ and NiCl₂ at elevated temperatures. jst.go.jp In some cases, for specific applications, composite coatings are made from modified aqueous solutions like a Watts bath, where inert aluminum particles are suspended and co-deposited with nickel. ysxbcn.com However, in this case, the aluminum is present as discrete particles within a nickel matrix rather than as a true alloy. ysxbcn.com
The table below summarizes key findings in the electrochemical synthesis of Al-Ni layers.
| Electrolyte System | Ni Source | Al Source | Substrate | Key Conditions | Resulting Product | Reference(s) |
| AlCl₃-[EMIm]Cl Ionic Liquid | Nickel chloride (NiCl₂) | AlCl₃-[EMIm]Cl | Copper (Cu) | Room temp., potential control | Al-Ni alloy (up to 17.7 at.% Ni), Al/Ni bilayers | usf.edu |
| 2AlCl₃/Et₃NHCl Ionic Liquid | Ni²⁺ (from Ni salt) | 2AlCl₃/Et₃NHCl | Copper (Cu) | Constant potential electrolysis | Dense, adherent Ni-Al alloy (composition near Ni₃Al) | pku.edu.cn |
| Dimethyl Sulfone | Nickel chloride (NiCl₂) | Aluminum chloride (AlCl₃) | Not specified | Deposition potentials -1.0 to -5.0 V | Crystalline Al-Ni alloys | jst.go.jp |
| AlCl₃-[EMIm]Cl Ionic Liquid | Nickel nanoparticles | AlCl₃-[EMIm]Cl | Glassy Carbon | Pulsed direct current | Al matrix with incorporated Ni nanoparticles (up to 22 at.% Ni) | researchgate.net |
| Various (for Al plating) | Nickel Substrate | Aluminum (electrodeposited) | Nickel | Subsequent heat treatment | Nickel-aluminum intermetallic alloy coatings | osti.goveuropa.eu |
| Modified Watts Bath | Nickel sulfate (B86663), Nickel chloride | Aluminum particles (suspended) | Not specified | Co-deposition of inert particles | Ni-Al composite coating (not a true alloy) | ysxbcn.com |
Microstructural Evolution and Phase Transformation Kinetics in Aluminium Nickel Systems
Phase Formation Mechanisms and Pathways
The formation of intermetallic phases in the Al-Ni system is governed by the chosen synthesis method and processing parameters. Key mechanisms include solid-state diffusion and combustion synthesis, each leading to distinct phase evolution pathways.
Solid-State Diffusion: When elemental nickel and aluminum are brought into contact at elevated temperatures, intermetallic phases form and grow at the interface via solid-state diffusion. The sequence of phase formation is dictated by the Al-Ni equilibrium phase diagram and reaction kinetics. Typically, the aluminum-rich phases form first. For instance, in solid Ni/liquid Al diffusion couples, the reaction starts with the consumption of liquid aluminum to form Al-rich compounds. sciengine.com The sequence often proceeds from Al-rich to Ni-rich phases, such as Al₃Ni, Al₃Ni₂, AlNi, and finally AlNi₃, as the reaction progresses and more nickel diffuses. sciengine.comunt.edu The growth of these phases, such as AlNi and Al₃Ni₂, can be significantly affected by the composition-dependent nature of the diffusion coefficients. nih.gov In-situ studies of solid-state diffusion in the Ni-Al system at temperatures between 623–723 K have determined diffusion coefficients following an Arrhenius relationship, highlighting the temperature dependency of the formation kinetics. ijert.org
Combustion Synthesis: Combustion synthesis, also known as Self-propagating High-temperature Synthesis (SHS), utilizes the highly exothermic reaction between nickel and aluminum powders. osti.gov This process can be initiated by various methods, including laser radiation or induction heating, and results in the rapid formation of nickel aluminides. core.ac.uk The reaction can proceed in two modes: a self-propagating wave (SHS) or a simultaneous thermal explosion (TE) throughout the powder compact. ias.ac.in The pathway often involves the formation of intermediate products. For example, in the synthesis of NiAl, intermediate phases like NiAl₃ and/or Ni₂Al₃ can form as a dense layer between the initial Ni and Al particles. researchgate.net The reaction is often not fully completed, leaving unreacted parts that can influence the final product's properties. unt.edu The specific phases formed, such as Ni₃Al, NiAl, and NiAl₃, depend on the initial stoichiometry of the powder mixture and processing conditions like heating rate and temperature. osti.govias.ac.in
The reaction pathways can be complex, involving transitions between solid-solid and solid-liquid states. For instance, the interaction can begin before aluminum melts (<933 K), proceeding via a solid-solid mechanism, or after aluminum melts, involving a solid-liquid reaction. researchgate.net These different pathways can lead to the formation of different product phases, such as a mixture of NiAl and Ni₃Al or pure NiAl. researchgate.net
Martensitic Transformations and Thermoelastic Phenomena
Certain compositions within the Ni-Al system, particularly those around Ni-rich NiAl (typically >60 at.% Ni), exhibit a thermoelastic martensitic transformation. This transformation is the basis for the shape memory effect (SME) and pseudoelasticity observed in these alloys, making them candidates for high-temperature shape memory applications. researchgate.neteuroflex.de
The transformation involves a shear-like, diffusionless change from a high-temperature, ordered cubic B2 austenite (B1171964) phase (β) to a lower-symmetry, close-packed martensitic structure upon cooling below the martensite (B1171850) start temperature (Mₛ). euroflex.depurdue.edu Due to the lower symmetry of the martensite, multiple crystallographic variants form in self-accommodating twin-related domains to minimize the elastic strain of the transformation. purdue.eduscispace.com The process is thermoelastic, meaning the martensite-austenite interface is mobile, and the transformation is reversible upon heating, leading to the shape memory effect. euroflex.de
The transformation temperatures and the characteristics of the shape memory effect can be significantly influenced by the alloy composition. researchgate.net For instance, increasing the nickel content in binary Ni-Al alloys tends to increase the martensitic transformation temperatures. researchgate.net Alloying with elements like Zirconium (Zr) can also achieve high transformation temperatures (Mₛ > 150 °C) with complete shape recovery. researchgate.net The addition of elements like Niobium (Nb) and Carbon (C) to Fe-Mn-Al-Ni alloys can precipitate NbC particles, which act as nucleation sites for stress-induced martensite and improve the shape memory effect. mdpi.com However, the inherent brittleness of polycrystalline Ni-Al alloys can be a challenge, though creating an ultra-fine-grained structure through methods like severe plastic deformation can improve ductility. bohrium.com
Precipitation and Coarsening Kinetics of Secondary Phases
The strength of many nickel-base superalloys, including those based on the Al-Ni system, relies on the precipitation of a secondary hardening phase within a matrix. The most important of these is the γ' (gamma-prime) phase, which has an ordered L1₂ crystal structure (Ni₃Al), coherently precipitated within a face-centered cubic (FCC) γ (gamma) solid-solution matrix. researchgate.net The precipitation process occurs in three stages: nucleation, growth, and coarsening. nih.govnsf.gov
Nucleation and Growth: During cooling from a high-temperature solution treatment, the supersaturated γ matrix becomes unstable, leading to the nucleation of γ' precipitates. The precipitation can occur through classical nucleation and growth or via spinodal decomposition, depending on the alloy composition and cooling conditions. unt.edu The cooling rate plays a crucial role; faster cooling rates lead to a higher density of finer secondary γ' precipitates, while slower cooling allows for the formation of fewer, larger primary γ' precipitates. nih.govresearchgate.net
Coarsening (Ostwald Ripening): After nucleation and growth, the system seeks to lower its total interfacial energy through coarsening, where larger precipitates grow at the expense of smaller ones. The kinetics of this process are often described by the Lifshitz-Slyozov-Wagner (LSW) theory, which predicts that the average particle radius cubed increases linearly with time. core.ac.uk However, factors like high volume fractions of γ' and elastic strain due to lattice mismatch between the γ and γ' phases can cause deviations from the classic LSW model. unt.eduresearchgate.net The elastic interactions can also lead to morphological changes, with precipitates evolving from spherical to cuboidal shapes and aligning along elastically soft crystallographic directions. unt.educore.ac.uk In some cases, a bimodal distribution of large primary and fine secondary γ' precipitates is intentionally created through specific heat treatments to optimize mechanical properties. researchgate.net
The table below summarizes the key phases involved in precipitation strengthening in Al-Ni systems.
| Phase | Crystal Structure | Role |
| γ (Gamma) | FCC (A1) | Ductile matrix phase, solid solution of Al in Ni. |
| γ' (Gamma-Prime) | Ordered L1₂ (Ni₃Al) | Primary strengthening precipitate, coherent with the γ matrix. researchgate.net |
Recrystallization and Grain Growth Mechanisms under Processing Conditions
Thermomechanical processing, such as hot working, is essential for refining the grain structure of Al-Ni alloys, which can improve properties like ambient temperature ductility. nasa.gov During such processing, the microstructure evolves through dynamic recovery and recrystallization, followed by static recrystallization and grain growth during subsequent annealing.
Recrystallization: During hot deformation, stored energy from dislocations drives recrystallization. This can occur via several mechanisms:
Continuous Dynamic Recrystallization (CDRX): At lower temperatures (up to ~1000 K in NiAl), deformation-induced dislocations arrange into low-angle grain boundaries, which progressively transform into high-angle grain boundaries with continued strain. qucosa.de
Discontinuous Dynamic Recrystallization (DDRX): At higher temperatures (>1000 K in NiAl), new, strain-free grains nucleate and grow, consuming the deformed microstructure. qucosa.de This is a common mechanism in many hot-worked superalloys. cambridge.org
Static Recrystallization: This occurs during annealing after cold or warm working. New grains nucleate and grow in the deformed matrix.
The recrystallization kinetics are sensitive to temperature, strain rate, and alloy composition. For instance, adding titanium to NiAl has been shown to increase the recrystallization temperature and retard grain growth. psu.edu
Grain Growth: Following primary recrystallization, grain growth occurs to reduce the total grain boundary energy. The rate of grain growth is highly dependent on temperature and alloy composition. In ordered alloys like FeAl, the grain growth rate is slowest at the stoichiometric composition and increases with deviation from it. concordia.ca The activation energy for grain growth is often close to that for lattice or grain boundary diffusion. For example, the activation energy for grain growth in Ni₃Al was found to be near that for the diffusion of Ni in Ni₃Al. concordia.ca Additions like boron can have a strong inhibiting effect on grain growth in some intermetallics (e.g., FeAl) but little effect in others (e.g., Ni₃Al), likely due to differences in grain boundary segregation and structure. concordia.ca
Influence of Alloying Additions on Microstructural Stability
Adding ternary or higher-order alloying elements is a critical strategy for enhancing the properties of Ni-Al based alloys, particularly their high-temperature strength, creep resistance, and microstructural stability. These additions can influence phase stability, site preference, and the kinetics of microstructural evolution.
Phase Stability and Site Preference: Ternary elements in Ni₃Al are classified based on whether they substitute for Ni or Al atoms in the L1₂ lattice. d-nb.info Elements like Hafnium (Hf), Tantalum (Ta), and Zirconium (Zr) tend to occupy Al sites, while Boron (B) occupies interstitial sites. tms.org This site preference is crucial as it affects strengthening mechanisms. For example, significant strengthening occurs when large atoms occupy Al sites in Al-rich or stoichiometric Ni₃Al. tandfonline.com Alloying can also alter the stability range of the γ' phase. Nickel additions to Co-Al-W-Ta-Ti alloys enlarge the γ+γ' two-phase region, while additions of Cr, Mo, and Nb can promote the formation of other, sometimes deleterious, phases. tms.org
Microstructural Stability at High Temperatures: A key goal of alloying is to improve microstructural stability during long-term, high-temperature service. Some elements can suppress the formation of undesirable topologically close-packed (TCP) phases. For instance, Ruthenium (Ru) has been shown to suppress the precipitation of the harmful Y-NiMo phase in a Ni₃Al-based single crystal alloy by increasing the supersaturation of Mo required for its formation, thus improving stress rupture life. core.ac.uk Similarly, Molybdenum (Mo) can minimize microstructural coarsening during heat treatments. researchgate.net In contrast, elements like Iron (Fe) can decrease the γ' solvus temperature and accelerate coarsening. researchgate.net
The table below provides examples of the effects of various alloying elements.
| Alloying Element | Primary Effect in Ni-Al Systems | References |
| Chromium (Cr) | Improves oxidation resistance; can promote deleterious phase formation at high concentrations. | tms.orgcorrosionmaterials.com |
| Molybdenum (Mo) | Provides solid-solution strengthening; minimizes microstructural coarsening. | researchgate.netcorrosionmaterials.com |
| Titanium (Ti) | Stabilizes the γ' phase; can increase recrystallization temperature and retard grain growth. | psu.eduresearchgate.net |
| Ruthenium (Ru) | Suppresses formation of deleterious TCP phases; improves microstructural stability and creep life. | core.ac.ukresearchgate.net |
| Hafnium (Hf), Tantalum (Ta) | Occupy Al sites in Ni₃Al, providing significant solid-solution strengthening. | tms.orgtandfonline.com |
| Boron (B) | Occupies interstitial sites, strengthens grain boundaries. | tms.org |
Defect Structures and Their Evolution (e.g., Vacancies, Dislocations)
The mechanical behavior of Ni-Al intermetallics is strongly influenced by their defect structures, which include point defects (vacancies, antisites) and line defects (dislocations).
Point Defects: The B2-ordered NiAl phase exhibits a complex defect structure that varies with stoichiometry. osti.gov
Stoichiometric NiAl: At the exact 50-50 composition, the structure is a perfectly ordered B2 lattice. Thermal disorder primarily creates "triple defects," which consist of two vacancies on the Ni sublattice and one Ni antisite atom on the Al sublattice. ijert.orgresearchgate.net
Ni-rich NiAl (>50 at.% Ni): Excess nickel atoms occupy aluminum sublattice sites, forming Ni antisite defects (Niₐₗ). ias.ac.innasa.gov
Al-rich NiAl (<50 at.% Ni): The dominant defects are constitutional vacancies on the nickel sublattice (Vₙᵢ), rather than Al antisite atoms. This leads to a rapid decrease in lattice parameter and density as Al content increases. ias.ac.innasa.gov
First-principles calculations confirm that Ni antisites and Ni vacancies are the primary point defects in B2-NiAl. sciengine.com These defects have a significant impact on properties; for example, Ni vacancies are considered a primary cause of brittleness in the material. sciengine.com
Dislocations: Deformation in NiAl primarily occurs via slip of <100> type dislocations. ias.ac.in In homogenized and slow-cooled NiAl, dislocations are often observed on {100} planes in configurations such as vacancy-fed edge loops and spiral or zigzag dislocations. tandfonline.com The motion of these dislocations is critical for plastic deformation. Alloying can enhance dislocation mobility; small additions of Fe, Ga, and Mo to NiAl are thought to increase ductility by modifying dislocation core structures or by gettering interstitial impurities. ias.ac.in During processing or annealing, dislocations act as sinks for vacancies. For instance, during prolonged annealing of an Fe-Al-Ni alloy, the dislocation density increased significantly as it absorbed excess vacancies from the lattice. osti.govunt.edu The fine microstructure of NiAl formed by processes like high-energy ball milling contains a high density of defects, including dislocations, vacancies, and antiphase boundaries. nih.gov
Theoretical and Computational Investigations of Aluminium Nickel Compounds
First-Principles Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intrinsic properties of Al-Ni compounds from the ground state electronic structure. These calculations provide a quantum mechanical basis for understanding bonding, stability, and response to external stimuli.
Electronic Structure Analysis and Bonding Characteristics
First-principles DFT calculations have been instrumental in elucidating the electronic structure and the nature of chemical bonding in various Al-Ni intermetallic compounds. The analysis of properties such as heats of formation and electronic density of states (DOS) reveals the underlying reasons for the stability and conductivity of these materials.
Studies have shown that all Al-Ni intermetallic compounds are conductors, a fact confirmed by their electronic energy band structures. researchgate.net The strong chemical interaction between aluminum and nickel is evidenced by the high absolute values of their calculated heats of formation. researchgate.net This strong bonding is a key factor in the stability of these compounds. The electronic structure, particularly the density of states at the Fermi level, plays a significant role in determining the properties of these alloys. aps.org For instance, in NiAl(110), the termination of the bulk crystal creates surface states and d-resonance states which are observable through angle-resolved photoemission and are well-reproduced by DFT calculations. mdpi.com The bonding in intermetallic compounds like Al-Ni involves a mixture of metallic, covalent, and sometimes ionic characteristics, which dictates their unique physical and chemical properties. brunel.ac.uk
The distribution of electrons, particularly the d-orbitals of nickel and the s-p orbitals of aluminum, governs the cohesive properties and phase stability. For example, in Ni-Al alloys with coexisting γ and γ' phases, the domains are homogeneously intermixed at the atomic scale, forming a coherent lattice. mdpi.com The stability of different crystal structures in the Al-Ni system can be systematically investigated by calculating their heats of formation. liverpool.ac.uk These theoretical investigations provide a fundamental understanding of why certain Al-Ni compounds are more stable than others and how their electronic structure dictates their macroscopic properties.
Table 1: Calculated Properties of Al-Ni Intermetallic Compounds
| Compound | Calculated Heat of Formation (kJ/mol atoms) | Experimental Heat of Formation (kJ/mol atoms) | Reference |
|---|---|---|---|
| AlNi3 | -47.5 | -47.3 | liverpool.ac.uk |
| AlNi | -66.92 | - | osti.gov |
| Al3Ni | -39.84 | - | osti.gov |
Lattice Dynamics and Phonon Properties
The study of lattice dynamics and phonon properties through DFT is essential for understanding the vibrational characteristics of Al-Ni compounds, which are directly related to their thermal properties and structural stability. Phonon dispersion curves, calculated using methods like density functional perturbation theory (DFPT), reveal whether a crystal structure is dynamically stable.
For the intermetallic compound NiAl, calculations show no negative frequencies in the phonon dispersion curves, indicating its dynamic stability in the B2 structure. researchgate.netpnas.org The phonon gap, which is the energy difference between the acoustic and optical branches, has been calculated to be 1.78 THz for NiAl. pnas.org This gap is influenced by the presence of defects; for instance, an aluminum vacancy can decrease the phonon gap at the center of the Brillouin zone. researchgate.netpnas.org The vibrational properties of the constituent elements, nickel and aluminum, have also been studied, showing good agreement with experimental data. pnas.orgiphy.ac.cn
In the case of Al3Ni, which has an orthorhombic crystal structure, the phonon and thermodynamic properties have been investigated using DFPT and the quasi-harmonic approximation (QHA). frontiersin.org The Debye temperature, a measure of the vibrational properties, increases with pressure, indicating a significant effect on the lattice dynamics. iphy.ac.cn The Grüneisen parameter for Al3Ni is positive over a wide temperature range, signifying thermal expansion. frontiersin.org For Ni3Al, phonon dispersion curves have been calculated and compared with experimental values, confirming the mechanical stability of the L12 structure in the continuum limit. compphys.cn These theoretical studies of phonon properties are crucial for predicting the thermal conductivity and thermal expansion of Al-Ni compounds. pnas.org
Table 2: Calculated Phonon Frequencies for NiAl at High Symmetry Points
| Symmetry Point | Acoustic Branch (THz) | Optical Branch (THz) | Reference |
|---|---|---|---|
| Γ | 0.0 | - | pnas.org |
| X | ~5.0 | ~8.5 | researchgate.net |
| M | ~6.0 | ~7.5 | researchgate.net |
| R | ~4.5 | ~9.0 | researchgate.net |
Defect Energetics and Migration Barriers
Point defects, such as vacancies, interstitials, and anti-site defects, play a critical role in the mechanical properties and diffusion kinetics of Al-Ni intermetallics. DFT calculations are employed to determine the formation energies of these defects and the energy barriers for their migration, providing fundamental data for understanding diffusion mechanisms and material performance at elevated temperatures.
In Ni3Al, the formation energies of point defects and the migration barriers for various ternary additions have been systematically studied. tms.org The migration energy for a nickel atom to a nearest-neighbor vacancy is approximately 0.9 eV. tms.org The diffusion of aluminum atoms is often mediated by anti-site defects, where an aluminum atom occupies a nickel lattice site (AlNi). iphy.ac.cn The energy barrier for the exchange of an aluminum atom with a nearest-neighbor vacancy is higher than that for a nickel atom, at around 1.45 eV. iphy.ac.cn Interstitial defects in Ni3Al also play a role, with the Ni-Ni dumbbell configuration being the most stable and mobile interstitial species. iphy.ac.cnoaepublish.com
For pure nickel, the vacancy formation energy has been extensively studied and calculated to be around 1.42-1.48 eV, which is a crucial parameter for understanding defect behavior in nickel-rich Al-Ni alloys. inl.govresearchgate.net The migration barrier for a single vacancy in pure nickel is about 1.09 eV, while the interstitial migration barrier is significantly lower at approximately 0.17 eV, indicating much faster interstitial diffusion. sci-hub.st The presence of alloying elements can alter these defect energetics. For instance, in Ni-20Fe and Ni-20Cr alloys, the interstitial migration barrier is affected by the solute atomic volume. researchgate.net These computational insights into defect energetics are vital for predicting and controlling phenomena like creep and phase transformations in Al-Ni alloys. researchgate.netresearchgate.net
Table 3: Calculated Defect Migration Energies in Ni-based Systems
| System | Defect | Migration Mechanism | Migration Energy (eV) | Reference |
|---|---|---|---|---|
| Ni3Al | Ni Vacancy | Nearest-neighbor jump | ~0.9 | tms.org |
| Ni3Al | Al Vacancy | Nearest-neighbor jump | 1.45 | iphy.ac.cn |
| Pure Ni | Vacancy | - | 1.09 | sci-hub.st |
| Pure Ni | Interstitial | - | 0.17 | sci-hub.st |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of atoms in Al-Ni compounds over time scales that are inaccessible to first-principles methods. By using interatomic potentials that approximate the forces between atoms, MD allows for the study of complex phenomena such as deformation, fracture, and surface dynamics.
Atomic-Scale Deformation Mechanisms
MD simulations have provided crucial insights into the fundamental mechanisms of plastic deformation in Al-Ni alloys. These simulations can track the motion of individual atoms, revealing the nucleation and propagation of dislocations, the formation of stacking faults, and the occurrence of phase transformations under mechanical stress.
In FeNiAl alloys, which share similarities with the Ni-Al system, MD simulations have shown that dislocation nucleation and migration are the primary deformation mechanisms during tensile loading. researchgate.net The interaction between these dislocations can lead to the formation of locks, such as the Lomer-Cottrell type. researchgate.net The motion of Shockley partial dislocations results in the creation of intrinsic and extrinsic stacking faults, which can subsequently trigger phase transformations and the formation of deformation twins. researchgate.net The stacking fault energy is a critical parameter that influences the dominant deformation mechanism, with lower stacking fault energies favoring twinning. brunel.ac.uk The development of "meta-atom" potentials for MD simulations allows for the systematic study of how material properties affect the competition between dislocation motion, twinning, and cleavage. brunel.ac.uk These atomic-scale investigations are essential for understanding and improving the strength and ductility of Al-Ni based alloys.
Surface Reconstruction and Interfacial Phenomena
The surfaces and interfaces of Al-Ni compounds play a critical role in their catalytic activity, oxidation resistance, and performance in coatings and composites. MD simulations are well-suited to study the complex atomic rearrangements that occur at these boundaries.
Investigations of the NiAl(100) surface have shown that its structure is highly dependent on preparation conditions. pnas.org Annealing at temperatures below 500K can produce a (1x1) surface, while annealing between 500K and 1000K leads to a c(√2×3√2)R45° reconstruction. pnas.org DFT calculations have revealed that this reconstruction is linked to defect-based atomic arrangements in the subsurface. pnas.org On the NiAl(110) surface, both experimental and theoretical studies have identified surface states within the bulk band gap. mdpi.com The more open structure of the NiAl(110) surface, compared to NiAl(100), may facilitate the supply of aluminum atoms from the bulk during processes like oxidation. frontiersin.org
MD simulations have also been used to study the interface between nickel and aluminum. At high temperatures, intermixing at the Ni/Al interface can lead to the melting of the solid solution, followed by the nucleation and growth of the NiAl intermetallic phase. tms.org At lower temperatures, solid-state amorphization can occur at the interface. tms.org The study of liquid Al-Ni alloys via MD has shown the formation of atomic clusters with short-range order, which significantly influences properties like surface tension. aps.org Understanding these interfacial phenomena at the atomic level is crucial for controlling the properties of Al-Ni based materials in various applications.
High-Temperature Behavior and Melting Dynamics
The high-temperature behavior of aluminum-nickel compounds is a critical area of study, particularly for applications in aerospace and high-performance engines. northwestern.edu Molecular dynamics (MD) simulations have been instrumental in understanding the thermochemical behavior of these materials at the nanoscale. acs.orggatech.edu
Studies on nickel-coated aluminum nanoparticles reveal that the aluminum core melts at a temperature higher than that of a pure aluminum particle of the same size. acs.org This phenomenon is attributed to the mechanical constraint imposed by the nickel shell. acs.org The melting point of the aluminum core has been observed to increase from 775 K to 1000 K as the core diameter increases from 3 to 12 nm. acs.orgresearchgate.net Conversely, the melting point of the nickel shell is more dependent on its thickness, increasing from as low as 1100 K for a 1 nm shell to 1580 K for a 3 nm shell. acs.org For aluminum-coated nickel particles, the melting of the shell is a heterogeneous process that starts at the outer surface. gatech.edu
Following the initial melting, interdiffusion of aluminum and nickel atoms occurs, leading to exothermic intermetallic reactions. acs.orgresearchgate.net These reactions release significant energy, which can result in the ignition of the particle. acs.orgresearchgate.net The ignition temperature is also size-dependent; for a nanoparticle with a 3 nm core, the ignition temperature can increase from 800 K to 1600 K as the shell thickness increases from 0.5 to 3.0 nm. acs.org The subsequent adiabatic reaction temperature, a measure of the maximum temperature achievable under adiabatic conditions, can reach values as high as 2338 K. acs.orgresearchgate.net
The diffusion of aluminum atoms into the nickel shell is a key process in the reaction dynamics and shows an exponential dependence on temperature. acs.org The activation energy for this diffusion has been calculated to be 34.7 kJ/mol. acs.org The formation of various Al-Ni intermetallics, such as Al₃Ni, is crucial to the high-temperature stability and properties of these alloys. scielo.org.mx In hypervelocity impact scenarios, Al/Ni composites can undergo shock-induced chemical reactions, releasing energy up to approximately 2.9 kJ/g. aip.org
| Parameter | Condition | Observation (Temperature in K) | Reference |
|---|---|---|---|
| Al Core Melting Point | Core Diameter: 3 nm to 12 nm | Increases from 775 K to 1000 K | acs.orgresearchgate.net |
| Ni Shell Melting Point | Shell Thickness: 1 nm to 3 nm | Increases from 1100 K to 1580 K | acs.org |
| Ignition Temperature | 3 nm Core, Shell Thickness: 0.5 nm to 3.0 nm | Increases from 800 K to 1600 K | acs.org |
| Adiabatic Reaction Temperature | Core Diameter: 3 nm to 8 nm | Increases from 1650 K to 2338 K | acs.orgresearchgate.net |
CALPHAD (CALculation of PHAse Diagrams) Approach
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for modeling and predicting phase equilibria and thermodynamic properties in multicomponent systems. researchgate.netopencalphad.com It is a cornerstone of computational materials science, enabling the development of thermodynamic databases that are essential for alloy design and process optimization. researchgate.net The core of the CALPHAD method involves creating mathematical models to describe the Gibbs energy of each phase as a function of temperature, pressure, and composition. researchgate.netmdpi.com By minimizing the total Gibbs energy of the system, the equilibrium state, including the stable phases and their compositions, can be determined. mdpi.com
The Al-Ni system, fundamental to Ni-based superalloys, has been a subject of numerous CALPHAD assessments, which have evolved in sophistication over time. tms.orgaip.org Early assessments in the 1970s described phases like liquid, (Al), (Ni), and AlNi as disordered solutions and compounds like Al₃Ni, Al₃Ni₂, and AlNi₃ as stoichiometric. tms.org While these models reproduced the general features of the phase diagram, significant discrepancies existed, partly because they ignored the homogeneity range of some phases or the ordered nature of others like AlNi (B2 structure). tms.orgnist.gov Subsequent reassessments incorporated more realistic physical models, such as the sublattice model, to better describe ordered phases and their homogeneity ranges. tms.orgnist.gov This progression has led to calculated phase diagrams that are in very good agreement with experimental observations. tms.org
The CALPHAD approach is not limited to binary systems; its strength lies in its ability to extrapolate from assessed binary and ternary subsystems to predict the behavior of complex multicomponent alloys. mdpi.comcore.ac.uk Thermodynamic descriptions for systems like Al-Co-Ni, Al-Cr-Ni, and Al-Cr-Mo-Ni have been developed to support the design of advanced coatings and superalloys. aip.orgcore.ac.uk These multicomponent databases are constructed by ensuring consistency in the models and parameters used across all subsystems. tms.org Often, first-principles calculations based on Density Functional Theory (DFT) are used to provide input data for the thermodynamic assessments, which can accelerate the development of databases, especially where experimental data is scarce. tandfonline.com
While CALPHAD provides the thermodynamic framework for phase stability, it does not inherently describe the rate at which transformations occur. To simulate real-world materials processes, it is crucial to couple thermodynamic models with kinetic models. nist.gov This coupling allows for the simulation of diffusion-controlled phase transformations and microstructure evolution during processes like solidification, heat treatment, carburizing, and nitriding. tms.orgnist.govcore.ac.uk
In these coupled simulations, the thermodynamic calculations provide essential data at the interfaces between phases, such as phase compositions and the driving forces for transformation. nist.gov This information is then used as input for kinetic models that describe phenomena like diffusion. researchgate.net Software packages such as DICTRA are designed to perform such simulations by coupling with thermodynamic databases from tools like Thermo-Calc. core.ac.uk This approach has been successfully applied to simulate the coarsening of γ' precipitates in nickel-base alloys, interdiffusion in coatings, and solidification microsegregation in steels. core.ac.uk
For instance, in solidification modeling, the CALPHAD method can be used to calculate temperature-dependent enthalpy curves for a specific alloy composition. mdpi.com This data can then be fed into a thermal solver based on the enthalpy method to accurately simulate cooling curves and the solidification process. mdpi.com This integrated approach is vital for predicting microsegregation and the final microstructure of a cast component. tms.org
Phase-Field Modeling of Microstructural Evolution
Phase-field modeling is a powerful computational technique for simulating the evolution of complex microstructures at the mesoscale. psu.edu The method describes the microstructure using a set of continuous field variables, which represent different phases or crystallographic orientations. mdpi.com The evolution of these fields over time is governed by partial differential equations, such as the Cahn-Hilliard and Allen-Cahn equations, which describe conserved and non-conserved order parameters, respectively. psu.edu
A key advantage of the phase-field method is its ability to handle complex and arbitrary morphologies without the need to explicitly track the interfaces between phases. psu.edu To generate realistic microstructures, phase-field models are often coupled with thermodynamic databases, typically from CALPHAD assessments. mdpi.comiaea.org This coupling provides the model with the necessary thermodynamic driving forces for phase transformations, ensuring that the simulations are physically grounded. mdpi.com
In the context of Al-Ni systems, phase-field modeling has been used to investigate a variety of phenomena. For example, it has been applied to simulate the solidification of ternary Al-Cu-Ni alloys, predicting the formation of eutectic and peritectic-like structures that are comparable to experimental observations. iaea.org It has also been used to model the formation and coarsening of γ/γ' (Ni/Ni₃Al) microstructures, which are critical for the mechanical properties of Ni-based superalloys. mit.edu By incorporating thermodynamic and kinetic data (e.g., free energy, diffusivity, interfacial energy), these models can predict the evolution of precipitate size, shape, and distribution under various heat treatment schedules. mit.edu The approach is versatile and has been applied to study spinodal decomposition, grain growth, and the formation of ordered domains in various alloy systems. psu.eduaip.org
Integrated Computational Materials Engineering (ICME) Frameworks for Al-Ni Systems
Integrated Computational Materials Engineering (ICME) represents a paradigm shift in materials and product design. It is a systems-based approach that aims to link materials models across multiple length and time scales to accelerate the development and deployment of new materials. researchgate.netthermocalc.comwikipedia.org The fundamental principle of ICME is to establish a direct link between manufacturing processes, the resulting material microstructure, the material's properties, and the final component's performance (process-structure-properties-performance). wikipedia.org
ICME frameworks integrate a suite of computational tools, with CALPHAD-based thermodynamics playing a central role. thermocalc.com CALPHAD databases provide the fundamental thermodynamic and kinetic information (e.g., phase diagrams, diffusion coefficients) that serves as input for higher-level models. researchgate.net These models can include phase-field simulations to predict microstructure evolution, crystal plasticity models to predict mechanical behavior, and finite element models for component-level performance analysis. thermocalc.comspringerprofessional.de
For Al-Ni systems, which are critical for Ni-based superalloys, ICME provides a holistic framework for alloy design and optimization. springerprofessional.de For example, an ICME approach could be used to design a new superalloy by first using CALPHAD to screen for compositions with optimal phase stability at high temperatures. researchgate.net Then, phase-field modeling could simulate the microstructural evolution during heat treatment to achieve a desired precipitate morphology. mit.edu Finally, micromechanical models would predict the strength and creep resistance based on the simulated microstructure, linking the initial alloy composition and processing to the final mechanical properties. researchgate.net By integrating these tools, ICME reduces the reliance on expensive and time-consuming trial-and-error experimentation, enabling a more efficient and targeted approach to materials innovation. researchgate.netresearchgate.net
Advanced Characterization Methodologies for Aluminium Nickel Materials
Diffraction Techniques for Structural Elucidation
Diffraction techniques are fundamental in determining the crystallographic structure of Al-Ni materials. By analyzing the patterns produced when a beam of radiation interacts with the atomic lattice, researchers can identify phases, measure lattice parameters, and gain insights into crystallographic orientation and ordering.
X-Ray Diffraction (XRD) is a primary tool for the characterization of Al-Ni systems. It is extensively used to identify the various intermetallic phases that can form, such as Al₃Ni, Al₃Ni₂, AlNi, and AlNi₃. walisongo.ac.id The technique works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification.
In studies of Al/Ni multilayer systems, XRD has been instrumental in identifying Al-rich phases like Al₃Ni and Al₃Ni₂ formed during diffusion-reaction processes. researchgate.net For instance, after annealing treatments, distinct peaks in the XRD patterns can be matched with standard powder diffraction files (PDF) to confirm the presence of specific intermetallic compounds. researchgate.net
Furthermore, XRD is crucial for precise lattice parameter determination. The positions of the diffraction peaks are directly related to the spacing between crystal planes, which in turn defines the unit cell dimensions. walisongo.ac.id In nanocrystalline Al₃Ni₂₀Bₓ alloys, XRD analysis has shown that the lattice parameters and unit cell volume increase with higher boron content, indicating the incorporation of boron atoms into the crystal lattice. chalcogen.ro Similarly, in the formation of Ni(Al) solid solutions through ball milling, XRD is used to track the change in lattice parameter, which stabilizes as the solid solution becomes saturated. researchgate.net
Table 1: XRD Data for Phase Identification in an Al-Ni-B Alloy
| 2θ (degrees) | Identified Phase |
|---|---|
| 44.5 | AlNi (110) |
| 51.8 | AlNi (200) |
| 76.4 | AlNi (211) |
This table is based on representative data and illustrates how XRD peak positions are used to identify specific crystal planes of a phase.
Table 2: Lattice Parameter Variation in Al₃Ni₂₀Bₓ Alloys with Boron Content
| Boron Content (x) | Lattice Parameter (a) in Å |
|---|---|
| 0.06 | 3.550 |
| 0.08 | 3.555 |
| 0.10 | 3.560 |
| 0.12 | 3.565 |
Data derived from studies on the effect of alloying elements on the crystal structure of Al-Ni compounds. chalcogen.ro
Electron diffraction techniques, performed within electron microscopes, offer high spatial resolution for crystallographic analysis. Selected Area Electron Diffraction (SAED) and Electron Backscatter Diffraction (EBSD) are particularly valuable for studying Al-Ni materials.
Selected Area Electron Diffraction (SAED) is a transmission electron microscopy (TEM) based technique that provides diffraction information from a small, selected area of the sample. In rapidly solidified Al-Ni alloys, SAED patterns with a ring shape have confirmed the presence of nanocrystalline materials. scielo.org.mx By indexing these rings, researchers can identify the co-existence of stable (Al₃Ni) and metastable (Al₉Ni₂) phases. scielo.org.mx SAED is also used to identify superlattice structures. For example, in nickel-rich β-NiAl alloys, diffuse intensity maxima in SAED patterns transform into sharp superstructure reflections after annealing, indicating the formation of an ordered Ni₂Al superstructure. nasa.gov
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM) based technique used to map the crystallographic orientation of grains within a polycrystalline material. wikipedia.orgmdpi.com An electron beam is scanned across a tilted sample, and the resulting Kikuchi patterns are captured and indexed to determine the crystal orientation at each point. wikipedia.org This allows for the creation of orientation maps, which reveal grain size, shape, texture (preferred orientation), and the character of grain boundaries. mdpi.comresearchgate.net In multiphase Al-Ni alloys, EBSD can distinguish between different phases (e.g., bcc and fcc phases) and provide detailed information on their distribution and orientation relationships. icm.edu.pl The technique is essential for understanding how processing affects the microstructure and for correlating microstructure with mechanical properties. mdpi.comnumberanalytics.com
Table 3: EBSD Analysis of an Extruded Aluminum Alloy | Microstructural Feature | Measurement | |---|---| | Average Grain Size | 2.5 µm | | Predominant Texture Component | <111> || Extrusion Direction | | High-Angle Grain Boundary Fraction | 65% | | Low-Angle Grain Boundary Fraction | 35% | This table represents typical data obtained from EBSD analysis, providing quantitative microstructural information. researchgate.net
Neutron diffraction is a powerful technique that provides complementary information to XRD and electron diffraction. Because neutrons interact with atomic nuclei, their scattering power can vary significantly between isotopes of the same element and between neighboring elements in the periodic table, which can be a major advantage over X-rays. cmu.eduscribd.com
This technique is particularly sensitive to the arrangement of atoms in ordered alloys (superlattices). cmu.edu For instance, in Cu-Al-Ni shape memory alloys, the difference in neutron scattering factors for Ni and Cu atoms allows for the clear distinction between different types of atomic ordering (e.g., L2₁ order), which is difficult to resolve with X-rays. journaldephysique.org In LaNi₅₋ₓAlₓ alloys, neutron diffraction studies have revealed that aluminum atoms preferentially substitute for nickel atoms at specific crystallographic sites (the 3g site). researchgate.net
Furthermore, since neutrons possess a magnetic moment, they are uniquely suited for determining the magnetic structure of materials. researchgate.netresearchgate.netpcg-scmp.org The interaction of the neutron's magnetic moment with the magnetic moments of atoms in a material gives rise to magnetic scattering, in addition to the nuclear scattering. researchgate.net By analyzing the intensities of magnetic diffraction peaks, the arrangement and orientation of atomic magnetic moments in a crystal can be determined. researchgate.netscirp.org This is crucial for understanding the magnetic properties of Ni-containing alloys, such as ferromagnetic ordering in ErNi₂B₂C. iaea.org
Microscopy Techniques for Microstructural Analysis
Microscopy is essential for visualizing the microstructure of Al-Ni materials, from the scale of individual grains down to atomic arrangements and defects.
Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology of Al-Ni alloys. publisherspanel.com It provides high-resolution images of the microstructure, revealing features like grain size and shape, the distribution of different phases, and porosity. In Al-Ni cast alloys, SEM analysis has shown how the addition of nickel alters the morphology, for example, from a granular to an elongated shape with increasing nickel content. publisherspanel.com The morphology of electroless nickel-phosphorus coatings on aluminum alloys has been characterized by SEM as having a nodular structure. materialsciencejournal.org
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , SEM becomes a powerful tool for compositional analysis. france-scientifique.frwiley.comthermofisher.com The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. france-scientifique.fr This allows for the creation of elemental maps, which show the spatial distribution of elements within the microstructure. researchgate.netscielo.org.mx For example, in Al-Ni-Cr alloys, SEM-EDS can map the distribution of Al, Ni, and Cr, identifying regions enriched in certain elements, such as Nb and Mo segregation in the interdendritic regions of additively manufactured nickel-based superalloys. researchgate.netmdpi.com
Table 4: SEM-EDS Analysis of Phases in a Heat-Resistant Ni-Al-Cr Alloy
| Phase | Identified Elements | Morphology |
|---|---|---|
| γ (gamma) | Ni-rich | Matrix |
| γ' (gamma-prime) | Ni, Al, Ti | Cuboidal precipitates |
| β (beta) | Ni, Al | Particles |
This table summarizes typical findings from SEM-EDS, linking morphology to elemental composition. mdpi.com
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the study of nanoscale features and crystal defects within the bulk of a material. mdpi.com To be observed in a TEM, samples must be thinned to electron transparency.
TEM is indispensable for observing nanoscale precipitates and phases. In rapidly solidified Al-Ni alloys, TEM has been used to visualize globular intermetallic compounds, such as Al₉Ni₂, with sizes around 5 nm distributed within the aluminum matrix. scielo.org.mx In Al-Cu-Ni alloys, TEM analysis reveals fine precipitates and can track their transition from coherent to incoherent with the matrix. nih.govresearchgate.net
A critical application of TEM in materials science is the characterization of dislocation structures. pnnl.gov Dislocations are line defects in the crystal lattice that govern plastic deformation. TEM allows for the direct visualization of dislocations, their density, and their arrangement into structures like cells and tangles. pnnl.govresearchgate.net Studies on deformed aluminum and nickel-based superalloys use TEM to quantify dislocation density and observe interactions between dislocations and other microstructural features like precipitates and grain boundaries. researchgate.netnih.gov For instance, in situ TEM allows for the real-time observation of dislocation motion and interaction with precipitates under stress or irradiation. jst.go.jp
Table 5: Nanoscale Features in Al-Ni Alloys Observed by TEM
| Alloy System | Observed Feature | Typical Size | Technique |
|---|---|---|---|
| Rapidly Solidified Al-Ni | Globular Al₉Ni₂ intermetallic | ~5 nm | Bright-Field TEM |
| Al-Cu-Ni | Θ″/Θ′ precipitates | 10-50 nm | High-Resolution TEM |
| Deformed Ni-based Superalloy | Dislocation cells | 100-500 nm | Bright-Field TEM |
This table provides examples of nanoscale features in Al-Ni systems characterized using different TEM techniques. scielo.org.mxnih.govresearchgate.net
Atom Probe Tomography (APT) for Nanoscale Chemistry and Cluster Formation
Atom Probe Tomography (APT) is a powerful analytical technique capable of three-dimensional elemental mapping with near-atomic resolution. dierk-raabe.com This method provides unparalleled detail regarding the spatial distribution and chemical identity of individual atoms within a material, making it indispensable for studying nanoscale phenomena in Al-Ni systems. dierk-raabe.comnih.gov
APT has been instrumental in elucidating the formation and composition of nanoscale precipitates and clusters, which are critical for the strengthening of many high-performance alloys. ucsd.edu For instance, in nickel-rich Al-Ni alloys, APT can reveal the early stages of NiAl precipitate formation. researchgate.net Research has shown that at lower aluminum concentrations (e.g., 3.4 at. %), Al is distributed uniformly. However, as the aluminum content increases to 8 at. %, clustering becomes evident, and at concentrations above 15 at. %, a significant volume fraction of NiAl precipitates, typically 2 to 3 nm in size, can be identified. researchgate.net
The technique is also adept at characterizing solute segregation to interfaces and grain boundaries, which can dramatically influence a material's mechanical properties and susceptibility to environmental degradation like embrittlement. dierk-raabe.com By correlating APT data with structural information from techniques like transmission electron microscopy (TEM), a comprehensive understanding of the relationship between crystallography and local chemistry can be achieved. dierk-raabe.com
Research Findings from Atom Probe Tomography of Al-Ni Systems:
| Feature of Interest | Observation | Significance |
| Precipitate Formation | Formation of NiAl nanoprecipitates in the interdendritic regions of Fe-Ni-Al maraging steel with increasing Al content. researchgate.net | Demonstrates the role of Al in strengthening mechanisms through precipitation. |
| Cluster Analysis | Identification of over 400 Pd-Ni clusters in a supported catalyst, with compositions ranging from 0 to 16 atom % Pd and sizes of 2.6 ± 1.6 nm. acs.org | Highlights APT's capability to quantify size, composition, and distribution of a large number of nanoparticles. acs.org |
| Solute Distribution | Uniform distribution of Al at low concentrations (3.4 at. %) and clear clustering and precipitate boundaries at higher concentrations (8 at. %). researchgate.net | Elucidates the concentration-dependent evolution of the nanoscale structure. |
| Grain Boundary Segregation | Enables quantification of elemental segregation (e.g., boron) at grain boundaries. nih.gov | Provides insight into mechanisms of grain boundary embrittlement or strengthening. dierk-raabe.com |
Spectroscopic Techniques for Elemental and Chemical State Analysis
Spectroscopic methods are vital for determining the elemental composition and chemical bonding states within Al-Ni materials, particularly at surfaces and interfaces.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a widely used analytical technique, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), for elemental analysis and compositional mapping. researchgate.netbruker.comthermofisher.com When a material is bombarded with a high-energy electron beam, atoms in the sample emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for their identification, while the intensity of the signal provides quantitative compositional information. researchgate.net
In the study of Al-Ni alloys, EDS is invaluable for identifying the phases present based on their elemental makeup. bruker.com For example, in an Al-Ni composite, EDS mapping can visually distinguish between the aluminum-rich matrix and the nickel-aluminide intermetallic phases. This allows for the analysis of phase distribution, size, and morphology, which are directly linked to the material's processing history and resulting mechanical properties. While EDS provides excellent spatial information on elemental distribution, it is important to note that for light elements like oxygen, surface oxidation can lead to higher than expected oxygen content in the analysis. researchgate.net
Typical Application of EDS in Al-Ni Alloy Characterization:
| Analysis Type | Information Obtained | Relevance to Al-Ni Systems |
| Point Analysis | Quantitative elemental composition at a specific location. | Determining the precise stoichiometry of intermetallic phases like NiAl or Ni3Al. |
| Line Scan | Elemental concentration profile across a line. | Investigating diffusion profiles and compositional gradients across phase boundaries. |
| Elemental Mapping | 2D distribution of selected elements over a specific area. myscope.training | Visualizing the microstructure, including the distribution and morphology of different phases within the Al-Ni alloy. bruker.com |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org XPS works by irradiating a surface with a beam of X-rays and then measuring the kinetic energy of the electrons that are ejected. thermofisher.com
The surface of a material governs many of its critical properties, including corrosion resistance, catalytic activity, and adhesion. thermofisher.com For Al-Ni alloys, XPS is crucial for characterizing the passive oxide films that form on the surface and provide corrosion protection. For example, XPS can identify the chemical states of aluminum and nickel within the oxide layer, distinguishing between metallic states (Al, Ni) and various oxide states (e.g., Al₂O₃, NiO, Ni₂O₃). surfacesciencewestern.com This information is vital for understanding and improving the corrosion and oxidation resistance of these alloys. surfacesciencewestern.com By using ion sputtering to incrementally remove surface layers, XPS can also be used for depth profiling to analyze the compositional changes from the surface into the bulk material. researchgate.net
Key Information from XPS Analysis of Al-Ni Surfaces:
| Analytical Information | Description | Example in Al-Ni Systems |
| Elemental Composition | Identifies all elements present on the surface (except H and He). wikipedia.org | Detecting contaminants or trace elements on the alloy surface that could affect performance. |
| Chemical State Analysis | Distinguishes between different oxidation states and chemical environments of an element. wikipedia.org | Identifying Al₂O₃ and NiO in the passive film on an Al-Ni alloy, providing insight into its protective nature. surfacesciencewestern.comazom.com |
| Quantification | Determines the relative atomic concentration of elements on the surface. | Measuring the Al/Ni ratio on the surface to study surface segregation phenomena. |
| Depth Profiling | Provides elemental and chemical state information as a function of depth. researchgate.net | Characterizing the thickness and layered structure of oxide films or coatings. |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry - DSC) for Phase Transformations
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials, including phase transformations. rdd.edu.iqsoton.ac.uk DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. marquette.edu Exothermic or endothermic events in the sample, such as precipitation, dissolution, melting, or solid-state phase transformations, appear as peaks on the DSC curve. rdd.edu.iq
For Al-Ni alloys, DSC is extensively used to determine critical transformation temperatures, such as the solidus and liquidus temperatures, and to study the kinetics of precipitation and dissolution of intermetallic phases like Ni₃Al. rdd.edu.iqresearchgate.net The area under a DSC peak is proportional to the enthalpy change of the transformation, providing quantitative thermodynamic data. rdd.edu.iq By performing scans at different heating or cooling rates, kinetic parameters like the activation energy for a specific transformation can be determined. rdd.edu.iq These findings are essential for designing and optimizing heat treatment schedules to achieve desired microstructures and properties in Al-Ni alloys.
Phase Transformation Data from DSC Analysis of Ni-based Alloys:
| Alloy System | Transformation/Event | Temperature Range (°C) | Enthalpy Change (ΔH) |
| IN 100 | Solidus / Liquidus | 1262 / 1420 | - |
| IN 100 | γ' Precipitation | 1200 | -8 J/g |
| IN 713C | Solidus / Liquidus | 1269 / 1402 | - |
| Mar-M247 | γ'/γ Eutectic Melting | - | -223 J/g |
| Superelastic NiTi | Martensite (B1171850) to Austenite (B1171964) | Varies | 0.3 to 35 cal/g marquette.edu |
| Data sourced from multiple studies on Ni-based superalloys and shape memory alloys. marquette.eduresearchgate.net |
In-Situ Characterization for Dynamic Process Monitoring
In-situ characterization involves performing analysis on a material while it is subjected to external stimuli such as changes in temperature, mechanical load, or environment. This approach provides real-time, dynamic information about microstructural and phase evolution, which is often lost in conventional ex-situ (before and after) characterization.
For Al-Ni materials, in-situ techniques are critical for understanding the mechanisms of phase formation, deformation, and failure under realistic processing or service conditions. mdpi.com For example, in-situ heating experiments within an SEM or TEM, often combined with EDS or diffraction, can directly observe the nucleation and growth of intermetallic phases like Al₃Ni during solidification or heat treatment. aip.orgmdpi.com Similarly, in-situ tensile testing can reveal the interaction of dislocations with precipitates and grain boundaries, providing fundamental insights into strengthening and fracture mechanisms. escholarship.org The use of synchrotron X-ray and neutron diffraction for in-situ studies allows for the tracking of phase fraction evolution over wide temperature ranges and provides information on order-disorder transformations. mdpi.com Portable analysis equipment, such as Laser-Induced Breakdown Spectrometry (LIBS) and portable Optical Emission Spectroscopy (OES), also allows for in-situ chemical analysis of components in the field, which is valuable for quality assurance and failure analysis. brookesbell.com
Functional Applications and Underlying Mechanisms of Aluminium Nickel Compounds
Catalytic Applications and Active Site Engineering of Aluminium-Nickel (B105184) Compounds
This compound compounds, particularly in their porous, high-surface-area forms, are renowned for their catalytic prowess in a multitude of chemical reactions. The synergistic interplay between aluminum and nickel allows for the engineering of active sites with high efficiency and selectivity, especially in hydrogenation and dehydrogenation processes.
Raney-Type Catalyst Development and Reaction Mechanisms
Raney-type catalysts, also known as spongy nickel, represent a cornerstone of catalysis, with a history stretching back to the 1920s. ustb.edu.cn Developed by American engineer Murray Raney, the catalyst is prepared from a nickel-aluminum alloy. ustb.edu.cnresearchgate.net The development process involves a crucial step known as selective leaching or etching, where the aluminum is removed from the alloy using a concentrated sodium hydroxide (B78521) solution. researchgate.netresearchgate.net This process results in a fine-grained, porous solid composed mostly of nickel with an exceptionally high surface area. ustb.edu.cnresearchgate.net
The initial Ni-Al alloy is typically produced by melting nickel and aluminum together, followed by rapid cooling or "quenching" to create specific intermetallic phases like NiAl₃ or Ni₂Al₃. globaljournals.org The subsequent leaching with NaOH dissolves the aluminum, as shown in the simplified reaction:
2NiAl₃ + 2NaOH + 10H₂O → 2Ni + 2NaAl(OH)₄ + 3H₂
This "activation" process creates a skeletal framework of nickel atoms, yielding a material with a large surface area, often around 100 square meters per gram. ustb.edu.cnglobaljournals.org During this activation, hydrogen gas is produced and adsorbed within the catalyst's pores, making it highly active for hydrogenation reactions even without an external hydrogen source in some cases. researchgate.netglobaljournals.org
The general reaction mechanism for hydrogenation on a Raney-type catalyst surface involves several key steps:
Adsorption: The reactants, namely the organic compound and hydrogen, are adsorbed onto the active nickel surface. scientific.net
Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and the individual hydrogen atoms bind to the nickel surface. scientific.net
Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed organic molecule. scientific.net
Desorption: The final, hydrogenated product detaches from the catalyst surface, freeing up the active site for the next reaction cycle. scientific.net
Surface Reactivity and Catalytic Activity Correlation
The catalytic activity of this compound compounds is intrinsically linked to their surface properties. The primary factor is the vast surface area generated during the leaching process, which exposes a high number of nickel active sites for reactants to bind to. globaljournals.org
Research has shown that the nature of these active sites can be complex and is not solely composed of metallic nickel (Ni⁰). The preparation and subsequent treatments, such as calcination temperature, can lead to the formation of different nickel species, including cationic nickel (Ni²⁺) within a nickel aluminate (NiAl₂O₄) structure. researchgate.netmdpi.com The correlation between these species and catalytic performance is critical:
Metallic Nickel (Ni⁰): This is generally considered the primary active phase for hydrogenation and dehydrogenation reactions. Studies on polyethylene (B3416737) hydrogenolysis have shown that metallic Ni preferentially targets dehydrogenation pathways. mdpi.com
Cationic Nickel (Ni²⁺): The presence of Ni²⁺, often in interaction with the alumina (B75360) support, can influence the reaction's selectivity. For instance, in glycerol (B35011) hydrogenolysis, cationic Ni was found to facilitate dehydration routes, a different reaction pathway. mdpi.com
The interaction between the nickel particles and the residual alumina support also plays a significant role. Strong metal-support interactions can prevent the sintering or agglomeration of nickel nanoparticles at high temperatures, thus maintaining the catalyst's structural and thermal stability and preserving its active surface area over time. mdpi.comresearchgate.net
The following table summarizes the relationship between the preparation parameters and the resulting surface properties of Ni-Al catalysts.
| Preparation Parameter | Effect on Catalyst Structure | Impact on Catalytic Activity |
| Ni:Al Ratio in Alloy | Influences the precursor phases (e.g., NiAl₃, Ni₂Al₃) and the final porosity after leaching. | Affects the total available surface area and density of active sites. |
| Leaching Conditions (NaOH concentration, Temp.) | Controls the extent of Al removal and the development of the porous structure. | Determines the final surface area and can influence residual alkali content. |
| Post-leaching Washing | Removes residual aluminum salts and alkali to ensure a neutral pH. researchgate.net | Prevents side reactions and catalyst poisoning. |
| Reduction/Calcination Temperature | Alters the distribution between metallic (Ni⁰) and cationic (Ni²⁺) species. mdpi.com | Modifies the catalyst's selectivity towards different reaction pathways (e.g., hydrogenation vs. dehydration). researchgate.netmdpi.com |
Hydrogenation and Dehydrogenation Mechanisms
Hydrogenation is the addition of hydrogen across a double or triple bond in a molecule. On this compound catalysts, this is a classic example of heterogeneous catalysis. ustb.edu.cn The mechanism, often described by the Horiuti-Polanyi model, proceeds as follows:
Reactant Adsorption: An unsaturated molecule, such as an alkene, adsorbs onto the nickel surface, typically involving the π-electrons of the double bond. scientific.net Simultaneously, molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen (H) bonded to the nickel surface. scientific.net
Stepwise Hydrogen Addition: A hydrogen atom migrates across the surface and forms a new C-H bond with one of the carbon atoms of the former double bond, creating a half-hydrogenated intermediate attached to the catalyst surface. scientific.net
Second Hydrogen Addition: A second hydrogen atom then adds to the other carbon atom, forming the fully saturated alkane. scientific.net
Product Desorption: The saturated product has a weaker affinity for the catalyst surface and desorbs, regenerating the active site.
This mechanism is central to many industrial processes, including the conversion of vegetable oils into margarine and the synthesis of precursors for polymers like nylon. ustb.edu.cnglobaljournals.org
Dehydrogenation is the reverse process, where hydrogen is removed from a molecule to create double bonds. This reaction is crucial for applications like hydrogen storage, where liquid organic hydrogen carriers (LOHCs) are used. aps.org For example, the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) releases hydrogen that can be used in a fuel cell. aps.org
The mechanism on a Ni/Al₂O₃ catalyst is essentially the reverse of hydrogenation:
Substrate Adsorption: The saturated molecule (e.g., methylcyclohexane) adsorbs onto the nickel surface.
C-H Bond Cleavage: C-H bonds are sequentially broken, with the hydrogen atoms binding to the nickel surface.
Hydrogen Recombination and Desorption: The adsorbed hydrogen atoms recombine to form H₂ molecules, which then desorb from the surface as a gas.
Product Desorption: The dehydrogenated product (e.g., toluene) desorbs from the catalyst.
The efficiency of this process is highly dependent on temperature, with higher temperatures favoring dehydrogenation. aps.org The choice of catalyst support, like alumina, is vital for providing thermal stability and dispersing the active nickel phase. researchgate.net
Hydrogen Storage Materials and Mechanistic Studies
This compound intermetallic compounds are also investigated for solid-state hydrogen storage due to their potential to form reversible metal hydrides. The mechanism involves the absorption of hydrogen into the material's crystal lattice and its subsequent release under controlled conditions.
Absorption and Desorption Kinetics of Hydrogen
Physisorption: H₂ molecules weakly adsorb onto the alloy surface.
Chemisorption: The H-H bond is broken, and H atoms strongly bond to the surface.
Surface Penetration: H atoms move from the surface into the subsurface layers.
Bulk Diffusion: H atoms diffuse through the bulk of the alloy. ustb.edu.cn
Hydride Formation: H atoms react with the metal lattice to form a new hydride phase (nucleation and growth). ustb.edu.cn
Desorption is the reverse of this process. The rate of these processes is influenced by temperature, hydrogen pressure, and the material's microstructure. globaljournals.org For many metal hydrides, the rate-limiting step can be the bulk diffusion of hydrogen or the nucleation and growth of the hydride phase. ustb.edu.cn
The kinetics of Al-Ni based systems can be complex. Pure aluminum forms a passivating oxide layer that creates a significant barrier to hydrogen absorption. Alloying with nickel can create intermetallic phases like Al₃Ni and AlNi which have different electronic properties and catalytic activity, potentially lowering this barrier.
The following table presents generalized kinetic parameters for hydrogen absorption/desorption in metal hydride systems, which are indicative of the factors studied for Al-Ni alloys.
| Alloy System | Temperature (°C) | Process | Activation Energy (kJ/mol) | Rate-Controlling Step |
| Mg₂Ni | 300-350 | Absorption | 60-75 | Bulk Diffusion / Phase Transformation |
| LaNi₅ | 25-80 | Absorption | 20-30 | Bulk Diffusion |
| TiFe | 25-100 | Absorption | 25-35 | Surface Dissociation / Penetration |
| Al-based (conceptual) | >100 | Absorption | >100 (without catalyst) | Surface Oxide Barrier / Dissociation |
Hydrogen Diffusion Pathways and Storage Capacity Mechanisms
Once hydrogen atoms penetrate the surface, they move through the crystal lattice via diffusion. This movement occurs as "jumps" between interstitial sites—the small voids between the metal atoms in the crystal structure. In face-centered cubic (fcc) metals like aluminum and nickel, the primary interstitial sites are tetrahedral (Td) and octahedral (Oh). aps.org Hydrogen atoms typically occupy these sites and jump from one to another when they gain sufficient thermal energy to overcome the activation barrier for diffusion. aps.org
The theoretical hydrogen storage capacity is determined by the stoichiometry of the stable hydride phase that is formed. For instance, in the Mg-Ni system, the formation of Mg₂NiH₄ and MgH₂ dictates the maximum possible hydrogen uptake. mdpi.com For this compound alloys, the formation of complex hydrides would determine the storage capacity. The mechanism involves a phase transformation from the metallic alloy to the metal hydride, which is a reversible process:
AlNi + x/2 H₂ ⇌ AlNiHₓ
The stability of this hydride is crucial. A very stable hydride requires high temperatures to release hydrogen, while a very unstable hydride requires high pressures to absorb it. The thermodynamic properties, specifically the enthalpy (ΔH) and entropy (ΔS) of hydride formation, govern this balance, as described by the van't Hoff equation. scientific.netresearchgate.net The goal of materials research in this area is to tailor the composition of Al-Ni alloys to optimize these thermodynamic and kinetic properties for operation near ambient conditions.
Shape Memory Alloys and Pseudoelasticity Mechanisms
Nickel-aluminide alloys, particularly those rich in nickel, are notable for their shape memory properties, which are rooted in a thermoelastic martensitic transformation. This reversible, diffusionless solid-state phase transition between a high-temperature austenite (B1171964) (β) phase and a low-temperature martensite (B1171850) phase enables the material to recover its original shape upon heating after being deformed in its martensitic state.
The shape-memory effect in nickel-aluminide is contingent on the thermoelastic nature of its martensitic transformation. This characteristic implies that the transformation proceeds by the continuous growth of martensite plates upon cooling and reverses through the shrinkage and disappearance of these plates upon heating. The process is driven by a balance between the chemical free energy change and the stored elastic strain energy.
The reversibility of the transformation is a key feature, documented by the ability to reproduce the parent phase microstructure after repeated thermal cycling through the transformation range. nasa.govunipd.it This reversibility is essential for the shape-memory phenomenon, as the material must be able to return to its original parent phase to exhibit shape recovery. researchgate.net The transformation exhibits a small temperature hysteresis, which is a direct indicator of its thermoelastic nature. nasa.gov The martensitic transformation in these alloys is considered almost perfectly reversible, with little to no generation of dislocations in the parent phase after a full transformation cycle. unipd.it
For the shape-memory effect to occur, three conditions must be met: the transformation must be thermoelastic, both the parent and martensite phases must be ordered, and the martensite must be internally twinned. researchgate.net Nickel-rich NiAl alloys fulfill the first two of these prerequisites. researchgate.net
The transformation temperatures—martensite start (Ms), martensite finish (Mf), austenite start (As), and austenite finish (Af)—and the thermal hysteresis (the difference between the heating and cooling transformation temperatures) are critical parameters for shape memory alloys, and they are highly sensitive to the alloy's composition.
In binary Ni-Al alloys, the martensite start temperature (Ms) is linearly dependent on the nickel concentration. For alloys with a nickel content between 60.8 and 69.2 atomic percent, the Ms temperature can be described by the equation: Ms (K) = 124 * (at. % Ni) - 7410. nasa.govntu.edu.tw This relationship indicates that increasing the nickel content raises the transformation temperatures. nasa.gov This is attributed to a decrease in the electron-to-atom ratio, which reduces the stability of the parent β phase relative to the martensitic structure. nasa.gov
The addition of ternary and quaternary alloying elements can further tune these properties. While specific data for a wide range of elements in Ni-Al is dispersed, trends from similar shape memory alloy systems, such as Cu-Al-Ni and Ni-Ti, provide valuable insights. For instance, in Cu-Al-Ni alloys, elements like Co can improve shape memory recovery. researchgate.net In NiTi alloys, copper additions are known to reduce the hysteresis to about 10-15°C, while niobium can expand it to over 100°C. medicaldevicecomponents.com Alloying Fe-Ni-Co-Ti alloys with copper has been shown to decrease the width of the temperature hysteresis of the martensitic transformation. researchgate.net
The following interactive table summarizes the qualitative effects of various alloying elements on the transformation temperatures and hysteresis in Ni-Al and analogous shape memory alloys.
| Alloying Element | Effect on Transformation Temperatures (Ms, Mf, As, Af) | Effect on Hysteresis | Base Alloy System |
| Nickel (Ni) | Increase with increasing content | Minimal change | Ni-Al |
| Iron (Fe) | - | - | Fe-Ni-Co-Al-Ti |
| Cobalt (Co) | - | - | Cu-Al-Ni |
| Titanium (Ti) | - | - | Fe-Ni-Co-Al-Ti |
| Copper (Cu) | Decrease | Decrease | Fe-Ni-Co-Ti |
| Niobium (Nb) | Decrease | Increase | Ni-Ti |
| Tantalum (Ta) | Increase | - | Ni-Ti |
The actuation capability of Ni-Al shape memory alloys stems from the shape memory effect. When a component is deformed in its low-temperature martensitic state, it will recover its original, pre-deformed shape upon heating above the austenite finish temperature (Af). This shape recovery can be used to perform work, generating motion and force.
Thermomechanical cycling, which involves repeatedly heating and cooling the alloy under a constant stress, is a common training process used to induce a two-way shape memory effect. This allows the material to "remember" both a high-temperature and a low-temperature shape. During cycling, internal stresses can develop within the material, which influences the transformation temperatures and the amount of recoverable strain. mdpi.com
The stability of the shape memory effect under repeated thermomechanical cycling is crucial for actuator applications. Degradation of the recoverable strain can occur, particularly in the initial cycles, after which the performance may stabilize. mdpi.com The mechanisms of this degradation can be related to the relaxation of internal stresses and the introduction of crystallographic defects. mdpi.com The design of SMA actuators must consider the evolution of material properties with cycling to ensure reliable and repeatable performance over the intended service life.
High-Temperature Structural Applications
Nickel aluminides, particularly NiAl and Ni3Al, are candidate materials for high-temperature structural applications due to their high melting points, low densities, and good oxidation resistance. wikipedia.org However, their application is often limited by poor room-temperature ductility and a rapid loss of strength at elevated temperatures.
Creep, the time-dependent plastic deformation of a material under a constant load at high temperatures, is a critical limiting factor for high-temperature structural components. The creep resistance of nickel aluminides is significantly influenced by their microstructure, particularly the presence of strengthening phases.
In Ni-based superalloys, the precipitation of the γ' (Ni3Al) phase within the γ (Ni) matrix is a primary mechanism for achieving high-temperature strength and creep resistance. wikipedia.org The effectiveness of this strengthening is dependent on the size, volume fraction, and coherency of the γ' precipitates. At very high temperatures, the coarsening of these precipitates can lead to a reduction in strength. wikipedia.org
The creep behavior of these alloys is often described by a power-law relationship between the steady-state creep rate (ε̇) and the applied stress (σ): ε̇ = Aσ^n, where A is a material constant and n is the stress exponent. The value of 'n' can provide insights into the dominant creep mechanism. For instance, a stress exponent of around 4 in some ferritic alloys strengthened by NiAl precipitates suggests that dislocation climb is a significant mechanism.
Alloying additions play a crucial role in enhancing creep resistance. Elements like titanium and hafnium can act as solid-solution strengtheners. The addition of elements that promote the formation of stable precipitates can further impede dislocation motion at high temperatures.
The following table provides illustrative data on the creep behavior of a Ni-Al strengthened ferritic alloy.
| Temperature (°C) | Applied Stress (MPa) | Steady-State Creep Rate (s⁻¹) |
| 760 | 100 | ~1 x 10⁻⁸ |
| 760 | 150 | ~1 x 10⁻⁷ |
| 760 | 200 | ~1 x 10⁻⁶ |
This data is representative and compiled from graphical representations in the cited literature. Actual values can vary significantly with specific alloy composition and processing history.
Fatigue failure is a major concern for structural components subjected to cyclic loading at high temperatures. In nickel-based alloys, fatigue cracks often initiate at microstructural features such as non-metallic inclusions, pores, or at the interface between hard intermetallic particles and the matrix. researchgate.netmdpi.com
Once initiated, the propagation of fatigue cracks is influenced by a complex interplay of factors including the applied stress intensity range (ΔK), temperature, loading frequency, and the surrounding environment. At elevated temperatures, environmental factors like oxidation can significantly accelerate crack growth. nasa.gov
The fatigue crack growth rate (da/dN) is often related to the stress intensity factor range by the Paris law: da/dN = C(ΔK)^m, where C and m are material constants. The crack path can be either transgranular (through the grains) or intergranular (along the grain boundaries). In air at high temperatures, a shift towards a more intergranular fracture mode is often observed, indicating the role of environmental attack at the grain boundaries. nasa.gov
The following table presents representative fatigue crack growth data for a nickel-based superalloy at elevated temperatures.
| Temperature (°C) | Loading Frequency (Hz) | Stress Intensity Range (ΔK, MPa√m) | Fatigue Crack Growth Rate (da/dN, m/cycle) |
| 650 | 25 | 20 | ~2 x 10⁻⁸ |
| 650 | 0.25 | 20 | ~4 x 10⁻⁸ |
| 750 | 25 | 20 | ~3 x 10⁻⁸ |
| 750 | 0.25 | 20 | ~7 x 10⁻⁸ |
This data is illustrative and based on graphical information from the cited literature for a representative nickel-based superalloy. The specific values for Ni-Al compounds may vary.
Mechanisms of Environmental Degradation (e.g., Oxidation, Hot Corrosion) and Protection Strategies
Aluminum-nickel compounds, particularly nickel aluminides (NiAl and Ni₃Al), are renowned for their high-temperature strength and corrosion resistance. However, their performance and longevity can be compromised by environmental degradation mechanisms, primarily oxidation and hot corrosion, especially at elevated temperatures. Understanding these mechanisms is crucial for developing effective protection strategies.
Oxidation
The oxidation resistance of nickel aluminides is primarily attributed to the formation of a stable, continuous, and adherent aluminum oxide (Al₂O₃) layer on the surface. This layer acts as a protective barrier, hindering the inward diffusion of oxygen and the outward diffusion of metallic elements. The formation and stability of this alumina scale are influenced by temperature, alloy composition, and the surrounding atmosphere.
At temperatures above 1000°C, the formation of α-Al₂O₃, the most stable and protective polymorph of alumina, is favored. This slow-growing oxide scale provides excellent protection against further oxidation. At lower temperatures, metastable forms of alumina, such as γ-Al₂O₃ and θ-Al₂O₃, may form initially and subsequently transform to the more stable α-phase.
The aluminum content in the alloy plays a critical role. A sufficient aluminum reservoir is necessary to form and maintain the protective Al₂O₃ layer. In nickel-rich compositions, the formation of less protective nickel oxide (NiO) or mixed Ni-Al spinels (NiAl₂O₄) can occur, leading to higher oxidation rates.
Hot Corrosion
Hot corrosion is an accelerated form of oxidation that occurs in the presence of molten salts, typically sulfates, at high temperatures. This is a significant concern for components in gas turbines and other combustion environments where sulfur-containing fuels are used. The process is generally categorized into two types:
Type I (High-Temperature Hot Corrosion): Occurring between 850°C and 950°C, this type involves the fluxing of the protective oxide scale by the molten salt, typically sodium sulfate (B86663) (Na₂SO₄). The dissolution of the oxide layer prevents the formation of a continuous protective barrier, leading to rapid degradation of the underlying alloy.
Type II (Low-Temperature Hot Corrosion): This form of corrosion occurs at lower temperatures, typically between 650°C and 750°C, and involves the formation of a low-melting eutectic mixture of sodium sulfate and nickel sulfate. This molten phase penetrates the oxide scale and attacks the substrate directly.
The presence of elements like chromium in the alloy can enhance resistance to hot corrosion by forming a stable chromia (Cr₂O₃) layer, which is more resistant to dissolution in molten sulfates than alumina.
Protection Strategies
Several strategies are employed to mitigate environmental degradation of aluminum-nickel compounds:
Alloying: The addition of reactive elements such as zirconium (Zr), yttrium (Y), and hafnium (Hf) in small amounts can significantly improve the adhesion of the alumina scale to the substrate. These elements are believed to segregate to the oxide-metal interface, strengthening the bond and preventing spallation of the protective layer during thermal cycling.
Coatings: Applying protective coatings is a widely used method to enhance the environmental resistance of aluminum-nickel components.
Aluminide Coatings: These are diffusion coatings formed by enriching the surface of a component with aluminum. They provide a reservoir of aluminum to form and replenish the protective Al₂O₃ scale.
Overlay Coatings (e.g., MCrAlY): These coatings, where M can be Ni, Co, or a combination of both, contain chromium, aluminum, and yttrium. They offer excellent resistance to both oxidation and hot corrosion. The chromium provides resistance to hot corrosion, while the aluminum forms the protective alumina scale, and yttrium enhances scale adhesion.
Thermal Barrier Coatings (TBCs): For extreme temperature applications, TBCs are often applied over a bond coat (such as an MCrAlY). These ceramic topcoats, typically yttria-stabilized zirconia (YSZ), provide thermal insulation, reducing the temperature of the underlying metallic component and thereby slowing down the rates of oxidation and hot corrosion.
| Degradation Mechanism | Temperature Range | Key Features | Primary Protection Strategy |
| Oxidation | > 900°C | Formation of a protective Al₂O₃ scale. | Alloying with reactive elements (Zr, Y, Hf), Aluminide and MCrAlY coatings. |
| Type I Hot Corrosion | 850°C - 950°C | Fluxing of the protective oxide by molten Na₂SO₄. | MCrAlY coatings with higher chromium content. |
| Type II Hot Corrosion | 650°C - 750°C | Formation of a low-melting Na₂SO₄-NiSO₄ eutectic. | MCrAlY coatings, maintaining operating temperatures outside this range. |
Sensing and Actuation Technologies
The unique properties of aluminum-nickel compounds have led to their application in various sensing and actuation technologies. These applications leverage their electrochemical, mechanical, and shape memory characteristics.
Sensing Technologies
Electrochemical Sensors: Nickel-aluminum layered double hydroxides (Ni-Al LDHs) have emerged as promising materials for electrochemical sensors. rsc.orgrsc.orgresearchgate.netresearchgate.net These materials possess a high surface area and excellent catalytic properties, making them suitable for the detection of various chemical compounds. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, sensors based on Ni-Al LDH have been developed for the sensitive detection of pyrocatechol, a toxic industrial compound, with a low detection limit of 1 nM. rsc.orgrsc.orgresearchgate.net Similarly, these materials have been employed in the development of electrochemical sensors for pentachlorophenol, another environmental pollutant. researchgate.net The sensing mechanism relies on the electrocatalytic activity of the Ni-Al LDH, which enhances the electrochemical oxidation or reduction of the target analyte at the electrode surface.
Gas Sensors: Aluminum-nickel compounds are also being explored for gas sensing applications. For example, Ni-doped alumina (Al₂O₃) has shown potential as a sensing material for sulfur trioxide (SO₃) gas at temperatures ranging from 20°C to 90°C. rsc.org The addition of nickel to the alumina structure is reported to increase oxygen adsorption and the number of active sites, thereby improving the sensor's response and response time. rsc.org Furthermore, palladium-nickel (Pd-Ni) alloy thin films have been investigated for hydrogen gas sensing. biznine.comresearchgate.netosti.govgoogle.comelsevierpure.com While palladium is the primary sensing element, the addition of nickel has been shown to significantly reduce the response time compared to pure palladium sensors. biznine.comresearchgate.netosti.govelsevierpure.com These sensors operate based on the change in electrical resistance of the alloy upon absorption of hydrogen gas. biznine.comresearchgate.netosti.govgoogle.comelsevierpure.com
| Sensor Type | Aluminum-Nickel Compound | Target Analyte | Key Performance Metric |
| Electrochemical Sensor | Nickel-Aluminum Layered Double Hydroxide (Ni-Al LDH) | Pyrocatechol | Detection limit of 1 nM rsc.orgrsc.orgresearchgate.net |
| Electrochemical Sensor | Nickel-Aluminum Layered Double Hydroxide (Ni-Al LDH) | Pentachlorophenol | High selectivity and sensitivity researchgate.net |
| Gas Sensor | Ni-doped Alumina (Al₂O₃) | Sulfur Trioxide (SO₃) | Improved response and response time rsc.org |
| Gas Sensor | Palladium-Nickel (Pd-Ni) Alloy | Hydrogen (H₂) | Faster response time than pure Pd biznine.comresearchgate.netosti.govelsevierpure.com |
Actuation Technologies
The most prominent application of aluminum-nickel compounds in actuation is through shape memory alloys (SMAs). Nickel-titanium (Nitinol) is a well-known SMA, and copper-aluminum-nickel (Cu-Al-Ni) alloys also exhibit significant shape memory effects. researchgate.net
Shape Memory Effect: The actuation mechanism in these alloys is based on a reversible, solid-state phase transformation known as the martensitic transformation. At a lower temperature, the alloy is in its martensitic phase, which is relatively soft and can be easily deformed into a new shape. Upon heating above a critical transformation temperature, the alloy reverts to its parent austenitic phase, recovering its original, pre-deformed shape. This shape recovery can generate a significant force, which is harnessed for actuation.
Applications: This shape memory effect is utilized in a variety of actuators for applications in aerospace, robotics, and biomedical devices. geenitinol.comscispace.com For instance, Cu-Al-Ni SMA actuators have been tested as prototypes for prosthetic actuators. researchgate.net The high force-to-weight ratio of SMA actuators makes them attractive for applications where compact and lightweight solutions are required. geenitinol.comlambspace.com The actuation can be triggered by various heating methods, most commonly through electrical resistance heating (Joule heating). youtube.com
| Actuator Type | Aluminum-Nickel Compound | Underlying Mechanism | Key Advantages | Example Application |
| Shape Memory Alloy (SMA) Actuator | Copper-Aluminum-Nickel (Cu-Al-Ni) | Reversible Martensitic Transformation | High force-to-weight ratio, compact size | Prosthetic actuators researchgate.net |
Advanced Mechanical Behavior: Deformation and Fracture Mechanisms
Plastic Deformation Mechanisms
Plastic deformation in crystalline materials occurs through the motion of dislocations. In Ni-Al alloys, the nature of this deformation is heavily influenced by the crystal structure and the interactions of dislocations with the lattice.
The plastic deformation of crystalline materials is largely governed by the motion of dislocations. researchgate.net In nickel-based superalloys, which often contain Ni₃Al precipitates, dislocation motion is complex. Discrete dislocation dynamics (DDD) simulations show that plastic deformation is primarily caused by dislocation movement within the γ matrix channels. researchgate.net Precipitate cutting is not commonly observed, especially at room temperature, due to the high antiphase boundary energy. researchgate.net
The interaction between dislocations and precipitates is a key factor in the strength of these alloys. NiAl precipitates in a ferritic matrix, for example, block the motion of dislocations, which decreases the rate of plastic flow at elevated temperatures. cambridge.org Molecular dynamics (MD) simulations reveal that both dislocation shearing and bypassing occur during plastic deformation in alloys with Ni₃Nb precipitates. mdpi.com The evolution of dislocation networks is an important deformation mechanism at high temperatures. researchgate.net
The active slip systems determine the ability of a material to deform plastically. In Ni₃Al, deformation occurs by {111}<110> slip at low temperatures and by {100}<110> slip at high temperatures. ias.ac.in The L1₂ crystal structure of Ni₃Al provides a sufficient number of slip systems for extensive plastic deformation, and single crystals exhibit significant ductility. ias.ac.in In polycrystalline Ni₃Al, however, grain boundaries can impede dislocation motion.
Twinning is another important deformation mechanism. At high temperatures (e.g., 1250°C), coarse twins can be observed in the fracture zone of Ni₃Al single crystals, indicating the activation of additional slip systems necessary for stress relaxation. researchgate.net In some nickel-based superalloys, a mechanism known as microtwinning has been observed, particularly at intermediate temperatures. mit.edu This process involves the shearing of both the γ and γ' phases by very thin twins. mit.edu However, deformation twinning is considered inactive in both binary and boron-doped Ni₃Al. aip.org
The Schmid factor is a critical parameter for determining the activity level of slip systems. In Ni/Ni₃Al multilayers, the number of active slip systems and their orientation relative to the applied load significantly influence the deformation mechanism. mdpi.com
Fracture Mechanisms
The fracture behavior of Ni-Al alloys can be either ductile or brittle, and the mode of fracture can be transgranular (through the grains) or intergranular (along the grain boundaries).
Polycrystalline Ni₃Al often exhibits brittle intergranular fracture at room temperature, which has been a major obstacle to its widespread use. ias.ac.inosti.gov This embrittlement is attributed to a combination of intrinsically low grain boundary cohesion and environmental factors. osti.gov In contrast, nickel-rich Ni₃Al alloys tend to show transgranular fracture paths. dtic.mil
The fracture mode can also be temperature-dependent. For instance, in some nickel-based superalloys, the dominant fracture mechanism at room temperature is intergranular, while at 650°C, transgranular dimple fracture becomes dominant. researchgate.net In fatigue testing, crack initiation is often transgranular, but crack growth can become intergranular, a transition that is often assisted by the environment. nasa.gov At elevated temperatures under creep-fatigue conditions, both crack initiation and propagation tend to be intergranular. nasa.gov
The presence of an aluminide coating can alter the fracture behavior. In coated single-crystal nickel-base superalloys, cracks may initiate in the coating and propagate into the substrate. asme.org The fracture can be influenced by oxidation in the interdiffusion zone. asme.org
Crack initiation in Ni-Al alloys can occur at various sites. In powder metallurgy alloys, fatigue cracks often initiate at defects like pores or inclusions on the surface. dtic.mil In single crystals of Ni₃Al with boron, the condensation of a large number of point defects into microvoids can contribute to easy crack initiation. dtic.mildtic.mil In some cases, crack initiation is associated with the formation of oxide spikes on the surface. asme.org
Once initiated, cracks propagate until they reach a critical size, leading to failure. In some Ni-Al alloys, cracks grow in a Stage I mode along slip bands and then continue to propagate transgranularly. dtic.mil The rate of crack propagation can be significantly influenced by temperature and environment. For example, in some Ni₃Al alloys, crack growth rates increase with temperature, which may be due to oxygen-induced embrittlement. dtic.mildtic.mil The interaction between creep and environmental effects, such as stress-assisted grain boundary oxidation or dynamic embrittlement, plays a crucial role in crack propagation at elevated temperatures. tms.org
Ductilization Strategies and Microstructural Control
Significant research has focused on improving the ductility of Ni-Al alloys, particularly Ni₃Al and NiAl, to overcome their inherent brittleness.
A key strategy for ductilizing polycrystalline Ni₃Al has been the microalloying with boron. The addition of small amounts of boron has been shown to suppress intergranular fracture and dramatically increase tensile ductility at room temperature. osti.govmdpi.com Boron segregates to the grain boundaries, which is believed to enhance their cohesive strength and facilitate slip transfer across them. aip.orgmdpi.com The addition of zirconium, in combination with boron, can also improve ductility by refining the grain structure. osti.govh2.pl
For NiAl, which has a more limited number of slip systems, strategies to improve ductility include:
Microstructural Control: Refining the grain size can enhance ductility. Rapid solidification processing can lead to a refined microstructure with a fine distribution of intermetallic phases, improving mechanical properties. scielo.org.mx
Alloying: The addition of elements like chromium and manganese has been explored to enhance ductility, potentially by promoting twinning or reducing environmental embrittlement. osti.gov
Controlling Environmental Effects: Environmental embrittlement, often caused by moisture in the air, is a significant factor in the low ductility of many intermetallics, including Ni₃Al and FeAl. osti.govunits.it Strategies to mitigate this include testing in controlled environments (e.g., dry oxygen), applying protective coatings, or alloying with elements like chromium that can reduce the susceptibility to moisture-induced hydrogen embrittlement. osti.govunits.it
The table below summarizes some of the tensile properties of Ni₃Al with and without boron under different environmental conditions, illustrating the profound effect of ductilization strategies.
| Alloy | Test Environment | Tensile Elongation (%) | Fracture Mode |
| Ni₃Al (24 at% Al) | Air | 2.5 | Intergranular |
| Ni₃Al (24 at% Al) | Oxygen | 3.5 | Intergranular |
| Ni₃Al + 0.1 wt% B | Air | >50 | Transgranular |
This table is based on data presented in the literature. mdpi.com
By carefully controlling the microstructure and composition, the mechanical properties of aluminium-nickel (B105184) alloys can be tailored to meet the demanding requirements of high-temperature applications.
Grain Boundary Engineering for Enhanced Mechanical Response
One of the primary strategies in GBE is controlling the grain size. For many polycrystalline materials, a reduction in grain size leads to an increase in yield strength and, in some cases, toughness, a phenomenon described by the Hall-Petch relationship. In Ni₃Al-based intermetallic strips, refining the grain size has been shown to cause a significant increase in tensile yield strength (TYS) and a more moderate increase in ultimate tensile strength (UTS). scientific.net The most pronounced strengthening effect is observed for average grain sizes up to 10 micrometers. scientific.net Even at an extremely fine grain size of about 1 micrometer, a notable ultimate tensile elongation of approximately 30% can be retained at room temperature, with a tensile yield strength exceeding 1200 MPa. scientific.net
Another powerful GBE technique is segregation engineering, which involves the deliberate addition of specific elements (dopants) that segregate to the grain boundaries. researchgate.net This segregation can alter the grain boundary energy, cohesion, and structure. researchgate.net A classic example in nickel aluminides is the addition of small amounts of boron (B) to Ni-rich Ni₃Al. Boron has been shown to segregate to the grain boundaries, which significantly suppresses intergranular fracture and dramatically improves ductility. mdpi.compsu.edu The mechanism behind this is believed to be an increase in the cohesive strength of the grain boundaries. psu.edu Interstitial boron atoms can reduce the strength of directional bonds within the grains, allowing for easier relaxation of atoms at the grain boundary, thereby reducing the size of microcavities that can act as crack initiation sites. psu.edu
| Average Grain Size (µm) | Tensile Yield Strength (TYS) | Ultimate Tensile Strength (UTS) | Ultimate Tensile Elongation (%) | Reference |
|---|---|---|---|---|
| 1 | >1200 MPa | - | ~30% | scientific.net |
| 5 | - | - | - | scientific.net |
| 7 | - | - | - | scientific.net |
| 10 | Highest strengthening effectiveness observed up to this size | - | - | scientific.net |
| Coarse-grained | - | - | up to 70% | scientific.net |
Alloying for Improved Ductility
The inherent brittleness of many aluminum-nickel intermetallic compounds at low temperatures is a major obstacle to their widespread structural use. mdpi.comnasa.gov Alloying, the addition of other elements to the base compound, is a key strategy to mitigate this issue and improve ductility. These additions can act through various mechanisms, including enhancing grain boundary cohesion, modifying the active slip systems, and introducing ductile secondary phases.
As mentioned previously, microalloying with boron is a highly effective method for improving the ductility of polycrystalline Ni₃Al. mdpi.com The addition of even a small amount of boron can increase the tensile ductility of Ni₃Al from a few percent to over 50%, transforming the fracture mode from brittle intergranular to ductile transgranular fracture. mdpi.com This remarkable effect is attributed to the strengthening of grain boundaries. mdpi.com Other elements like zirconium (Zr) and hafnium (Hf) have also been explored, although excessive additions can sometimes lead to the formation of brittle phases that are detrimental to ductility. doi.org
For NiAl, which has an ordered B2 crystal structure, the limited number of active slip systems is a primary cause of its low ductility. cambridge.org Alloying strategies for NiAl often focus on promoting slip on different crystallographic planes. It was theorized that adding elements like vanadium (V) could lower the anti-phase boundary energy, potentially activating <111> type slip systems, which would provide the five independent slip systems required for general plastic deformation in polycrystals. cambridge.org However, experimental studies showed that while vanadium did cause significant solid solution strengthening, it also increased the ductile-to-brittle transition temperature, making the alloys more brittle. cambridge.org
A more successful approach for NiAl has been macroalloying with elements like iron (Fe). nasa.govresearcher.life The addition of 6–10 atomic percent Fe to the Al sublattice in NiAl has been shown to markedly enhance ductility. researcher.life For example, the compressive plasticity can increase from less than 1% in binary NiAl to nearly 20% in a Ni₅₀Al₄₀Fe₁₀ alloy. researcher.life This improvement is thought to be related to a solid solution softening effect, although the precise mechanism is complex. researcher.life Similarly, co-additions of yttrium (Y) and copper (Cu) to NiAl have been found to enhance room-temperature compressive plasticity to over 11%. researchgate.net
In more complex aluminum-rich alloys containing nickel, such as Al-Zn-Mg-Cu systems, nickel additions lead to the formation of various nickel-rich intermetallic dispersoids like Al₇Cu₄Ni and Al₃Ni. scirp.org These particles can contribute to strengthening through dispersion hardening and by refining grain size, which can indirectly influence ductility. scirp.org Furthermore, adding elements like silicon (Si) and magnesium (Mg) to Al-Ni alloys can introduce precipitation strengthening through the formation of phases like Mg₂Si, significantly boosting strength while maintaining reasonable electrical conductivity. mdpi.com
| Base Compound | Alloying Element(s) | Effect on Ductility | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Ni₃Al | Boron (B) | Dramatically increases tensile ductility (>50%) | Increases grain boundary cohesive strength | mdpi.com |
| NiAl | Iron (Fe) | Markedly enhances compressive plasticity (up to ~20%) | Solid solution softening effect | researcher.life |
| NiAl | Vanadium (V) | Decreases ductility (makes it more brittle) | Causes significant solid solution strengthening | cambridge.org |
| NiAl | Yttrium (Y) + Copper (Cu) | Enhances compressive plasticity (to ~11%) | Creates a mechanically hierarchical structure | researchgate.net |
| Al-1Ni | Silicon (Si) + Magnesium (Mg) | Improves strength, ductility not the primary focus | Precipitation of Mg₂Si phase | mdpi.com |
Effects of Nanostructuring on Deformation Behavior
Reducing the grain size of aluminum-nickel compounds to the nanometer scale (nanostructuring) leads to profound changes in their deformation mechanisms and mechanical properties. core.ac.ukspie.org Materials with grain sizes typically below 100 nm enter the nanocrystalline regime, where the volume fraction of grain boundaries becomes significant and begins to dominate the material's behavior.
One of the most prominent effects of nanostructuring is a significant increase in strength and hardness, as predicted by the Hall-Petch relation. This is due to the high density of grain boundaries acting as obstacles to dislocation motion. psu.edu For example, nanocrystalline Al-Ni-Y alloys with grain sizes under 60 nm have exhibited nanoindentation hardness values in the range of 2.2-2.8 GPa. osti.gov However, as grain size is reduced further, a critical point may be reached where a breakdown in the Hall-Petch relationship occurs, and the material begins to soften. This "inverse Hall-Petch" effect is often associated with a shift in the dominant deformation mechanism from dislocation-mediated plasticity to processes controlled by the grain boundaries, such as grain boundary sliding. researchgate.net
Molecular dynamics simulations of nanocrystalline Ni-Al alloys have shown that the plastic deformation is governed by mechanisms like stacking faults and phase transformations (e.g., FCC-to-HCP), which differ from the twinning-dominated plasticity in pure nanocrystalline nickel. researchgate.net In some cases, deformation in nanocrystalline Ni₃Al can be realized by micro-shears along grain boundaries, as the slip of lattice dislocations becomes difficult in the tiny grains. psu.edu
The synthesis method plays a critical role in the resulting nanostructure and properties. Mechanical alloying is a common technique used to produce nanocrystalline NiAl powders. metallurgical-research.orgscientific.net Subsequent consolidation, for instance by spark plasma sintering, can produce dense nanostructured NiAl bodies with high hardness and fracture toughness. scientific.net Research on a nanostructured Ni₆₅Al₂₁Cr₁₄ alloy produced by combustion synthesis showed that the material, composed of a γ'-Ni₃Al/γ-Ni(Al,Cr) eutectic matrix with nanometer-scale features and high-density nanotwins, exhibited both high fracture strength (2200 MPa) and good compressive ductility (26%). core.ac.uk This excellent combination of properties is attributed to the hierarchical nanostructure. core.ac.uk
Furthermore, the deformation of nanocrystalline materials can induce microstructural changes. For instance, significant grain growth has been observed in nanocrystalline nickel under cyclic loading, particularly in regions of high stress. spie.org This mechanical instability can alter the material's properties during service and is a critical consideration for the application of nanostructured alloys. spie.org
| Alloy Composition | Processing Method | Grain/Feature Size | Key Mechanical Property | Reference |
|---|---|---|---|---|
| NiAl | Mechanical Alloying + Spark Plasma Sintering | ~80 nm | Hardness: 555 Hv, Fracture Toughness: 19.9 MPa·m¹/² | scientific.net |
| Ni₆₅Al₂₁Cr₁₄ | Combustion Synthesis + Rapid Solidification | 2-150 nm | Compressive Strength: 2200 MPa, Ductility: 26% | core.ac.uk |
| Al-Ni-Y | Powder Metallurgy + Hot Pressing | <60 nm | Nanoindentation Hardness: 2.2-2.8 GPa | osti.gov |
| Ni₃Al | Severe Plastic Deformation | ~20 nm | High microhardness due to hindered grain boundary sliding | psu.edu |
Emerging Research Directions and Future Perspectives
Design of Multi-Principal Element Al-Ni Alloys (e.g., High-Entropy Alloys)
A significant shift in alloy design involves moving from conventional alloys, based on one or two primary elements, to multi-principal element alloys (MPEAs), including high-entropy alloys (HEAs). nih.gov These alloys consist of multiple principal elements, often in near-equal atomic proportions, which can lead to the formation of simple solid-solution phases with unique properties. nih.govwikipedia.org The inclusion of aluminium and nickel in HEAs is of particular interest due to their ability to form ordered intermetallic phases, such as the B2 (NiAl-type) and L12 (Ni3Al-type) structures, which can significantly enhance the mechanical properties of the alloy. mdpi.com
Research into Al-Ni containing HEAs has demonstrated their potential for high-temperature applications. For instance, a series of non-equiatomic AlxCo15Cr15Ni70-x alloys were designed based on the Al-Ni binary system. researchgate.net As the aluminum content was increased, the crystal structure transitioned from face-centered cubic (FCC) to body-centered cubic (BCC). researchgate.net Alloys with Al content between 12.5 at.% and 19.3 at.% exhibited the formation of the L12 structured γ′ phase, which significantly strengthened the alloys at both room and elevated temperatures. wikipedia.orgresearchgate.net One particular alloy with 19.3 at.% Al, possessing a lamellar eutectic structure of γ′ and B2 phases, showed a compressive yield strength of 924 MPa and a fracture strain of 29% at room temperature. researchgate.net
The addition of other elements to Al-Ni based HEAs is also being explored to further tailor their properties. For example, in the Al-Co-Cr-Fe-Ni system, the addition of titanium can increase ductility, while niobium can enhance hardness and yield strength. tandfonline.com An as-cast Al8Co30Cr18Fe9Ni31Ti4 alloy demonstrated an ultimate tensile strength of 844 MPa and an elongation of 29.8%. tandfonline.com The strategic incorporation of elements like aluminum and titanium into a Cr-Fe-Ni medium-entropy alloy can induce a phase transformation from a single BCC phase to a BCC + FCC dual-phase structure, along with the precipitation of B2, L21, and σ phases, leading to improved compressive properties. mdpi.com
Interactive Table: Properties of Selected Al-Ni Containing High-Entropy Alloys
| Alloy Composition (at.%) | Crystal Structure | Room Temperature Compressive Yield Strength (MPa) | Room Temperature Fracture Strain (%) | Key Features |
|---|---|---|---|---|
| Al19.3Co15Cr15Ni40.7 | γ′ + B2 | 924 | 29 | High γ′ phase fraction, lamellar eutectic structure. researchgate.net |
| Al8Co30Cr18Fe9Ni31Ti4 | γ′/γ (FCC) | - | 29.8 (elongation) | Excellent combination of strength and ductility. tandfonline.com |
| Fe2Ni2CrAl1.2 | BCC + B2 | 1117.8 | 42.3 | Superior combination of yield stress, compressive strength, and plasticity. ntu.edu.sg |
Additive Manufacturing of Al-Ni Intermetallics and Process-Structure-Performance Relationships
Additive manufacturing (AM), also known as 3D printing, is a transformative technology for producing complex, near-net-shape components from Al-Ni intermetallics. Techniques like wire-arc additive manufacturing (WAAM) and laser powder bed fusion (LPBF) are being investigated for their potential to fabricate Al-Ni based materials. researchgate.net AM offers several advantages, including the ability to create intricate geometries and to control the microstructure through process parameter manipulation, which in turn influences the material's performance.
Research on the WAAM of a non-equiatomic Al-Co-Cr-Fe-Ni HEA revealed a dendritic structure with second-phase particles at the grain boundaries. researchgate.net The grain bulk was found to be enriched in aluminum and nickel, while the grain boundaries contained higher concentrations of chromium and iron. researchgate.net This elemental segregation, along with the presence of discontinuities, was suggested as a reason for the material's increased fragility during tensile testing. researchgate.net
In another study, laser cladding, a form of directed energy deposition, was used to produce AlCrFeCoNi HEA coatings. The microstructure consisted of a mix of face-centered cubic (FCC) and Al-Ni enriched B2 phases. researchgate.net The relative amounts of these phases, and consequently the material's properties, were found to be dependent on the laser power and scanning speed. researchgate.net
The rapid solidification rates inherent in many AM processes can lead to the formation of non-equilibrium phases and fine-grained microstructures, which can enhance the mechanical properties of Al-Ni alloys. Understanding the complex interplay between processing parameters (e.g., laser power, scan speed, powder characteristics), the resulting microstructure (e.g., phase composition, grain size, texture), and the final performance (e.g., strength, ductility, fatigue resistance) is a critical area of ongoing research.
Integration of Machine Learning and Artificial Intelligence in Al-Ni Materials Design
The vast compositional space of multi-principal element alloys presents a significant challenge for traditional trial-and-error experimental approaches. nih.gov To accelerate the discovery and optimization of new Al-Ni based materials, researchers are increasingly turning to machine learning (ML) and artificial intelligence (AI). These computational tools can analyze large datasets, identify complex relationships between composition, processing, and properties, and guide the design of new alloys with desired characteristics.
For example, ML models have been used to predict the hardness of Al-Co-Cr-Cu-Fe-Ni alloys, leading to the synthesis of new compositions with superior hardness. frontiersin.org In another instance, a combination of high-throughput molecular dynamics simulations and ML was employed to search for high-strength, low-cost, and low-density Co-Cr-Ni MPEAs. frontiersin.org
One approach combines high-throughput synthesis via directed energy deposition with active ML to develop new alloys. arxiv.org In a study on the Cr-Fe-Mn-Ni quaternary system, over 100 compositions were rapidly synthesized and characterized. arxiv.org The resulting data was used to train an ML model that could predict the hardness of new compositions, successfully identifying alloys with significantly higher strength than those in the initial training set. arxiv.org This integration of rapid synthesis, automated characterization, and predictive modeling represents a new paradigm for materials discovery. arxiv.org
Density-functional theory (DFT) is another powerful computational tool being used to guide the design of MPEAs. osti.gov By calculating composition-dependent formation energies and electronic-structure-based ordering parameters, DFT can predict phase equilibria and identify promising compositions for duplex-phase alloys with a desirable balance of strength and ductility. osti.gov This theory-guided approach has been successfully applied to the Al-Co-Cr-Cu-Fe-Ni system. osti.gov
Bio-Medical Applications of Al-Ni Materials (e.g., porous structures for implants, with strict exclusion of clinical data)
The unique properties of Al-Ni alloys and their intermetallic compounds are also being explored for potential biomedical applications, particularly in the creation of porous structures for implants. The ability to tailor the mechanical properties and create interconnected porous networks makes these materials interesting candidates for bone-contacting implants, where a balance of strength and a modulus closer to that of bone is desirable to prevent stress shielding.
Research has shown that high-entropy alloys are being studied for their biocompatibility, with a focus on understanding how composition and microstructure influence their interaction with biological systems. azonano.com The development of porous Al-Ni structures can be achieved through various methods, including powder metallurgy routes which allow for the creation of materials with controlled porosity.
While the specific use of Al-Ni alloys in clinical settings is not the focus here, the fundamental materials science research into their biocompatibility and the fabrication of porous scaffolds is an active area. The goal is to develop materials that are not only mechanically compatible with the host tissue but also support cell attachment and growth.
Environmental Sustainability Aspects in Al-Ni Materials Research
As with all materials, the environmental sustainability of Al-Ni alloys is a growing concern. Research in this area focuses on several aspects, including the use of more abundant and less expensive elements, the development of more energy-efficient processing methods, and the potential for recycling.
The design of MPEAs and HEAs offers opportunities to replace expensive or critical elements with more sustainable alternatives. For example, research has been conducted to replace expensive cobalt with cheaper iron in Al-Co-Cr-Fe-Ni2 alloys, leading to the development of the Fe2Ni2CrAl alloy. ntu.edu.sg
Additive manufacturing techniques, while energy-intensive, can contribute to sustainability by enabling the production of near-net-shape components, which significantly reduces material waste compared to traditional subtractive manufacturing methods. Furthermore, the ability to repair and remanufacture high-value components using AM can extend their service life and reduce the need for new materials.
The long-term goal is to develop a circular economy for Al-Ni materials, where alloys are designed for recyclability and new processing routes are developed to efficiently separate and reuse the constituent elements from end-of-life products.
Q & A
Q. How can early-career researchers formulate hypotheses on Al-Ni corrosion mechanisms using limited datasets?
- Methodological Answer : Adopt the PICO framework (Problem, Intervention, Comparison, Outcome). For example: "Does chloride concentration (Intervention) accelerate pitting corrosion (Problem) in Al-Ni alloys (Population) compared to neutral environments (Comparison)?" Validate with electrochemical impedance spectroscopy (EIS) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
